2-Nitro-5-(propylthio)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-propylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCPQMUVBQILMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206475 | |
| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57780-75-3 | |
| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057780753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-nitro-5-(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-5-(propylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(propylthio)aniline, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathway, experimental protocols, and physicochemical properties of the target molecule, presenting all quantitative data in clearly structured tables for ease of comparison and analysis.
Introduction
This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of albendazole and mebendazole analogues, which exhibit potential antiparasitic activities.[1] Its structure, featuring a nitroaniline core with a propylthio substituent, offers multiple reaction sites for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide outlines a robust synthetic route to this compound, starting from readily available precursors.
Synthetic Pathway
The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes 5-chloro-2-nitroaniline and 1-propanethiol as the key starting materials. The reaction proceeds by the displacement of the chloro group from the aromatic ring by the propylthiolate anion, which is generated in situ by a base.
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below for reference.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| Melting Point | 71-74 °C | [1][3] |
| Boiling Point (Predicted) | 380.3 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.25 g/cm³ | [3] |
| Appearance | Not specified; likely a solid at room temperature | |
| CAS Number | 57780-75-3 | [2] |
Spectroscopic Data
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| Infrared (IR) | Spectra available | [2] |
| Mass Spectrometry (MS) | Exact Mass: 212.06200 | [3] |
Experimental Protocol
The following experimental protocol is an adapted procedure based on the established synthesis of analogous aryl thioethers.[4] Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup.
Caption: General experimental workflow for the synthesis.
Materials and Reagents
-
5-Chloro-2-nitroaniline
-
1-Propanethiol
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Solvents for recrystallization (e.g., ethanol, hexane)
Procedure
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 eq.) in a mixture of dimethylformamide (DMF) and water.
-
Addition of Base and Thiol: To the stirred solution, add sodium hydroxide (1.1 eq.) and allow it to dissolve. Then, add 1-propanethiol (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing the obtained data with the reference spectra.[2] The melting point should also be determined and compared to the literature value.[1][3]
Safety Considerations
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Propanethiol has a strong, unpleasant odor and should be handled with care.
-
Sodium hydroxide is corrosive and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, this information serves as a practical starting point for the preparation of this important chemical intermediate.
References
An In-depth Technical Guide to 2-Nitro-5-(propylthio)aniline: Chemical Properties, Structure, and Synthetic Insights for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-Nitro-5-(propylthio)aniline. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data to support ongoing and future research endeavors involving this compound and its derivatives.
Core Chemical Properties and Structure
This compound is an organic building block containing sulfur, recognized for its role as a key intermediate in the synthesis of various biologically active molecules. Its fundamental chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57780-75-3 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂S | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzenamine, 2-nitro-5-(propylthio)-; 2-nitro-5-propylsulfanyl-aniline | [2] |
| Melting Point | 71-74 °C (lit.) | [3][4] |
| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.25 g/cm³ (Predicted) | [4] |
| Appearance | Information not available | |
| Solubility | Information not available |
Chemical Structure
The molecular structure of this compound consists of an aniline ring substituted with a nitro group at the second position and a propylthio group at the fifth position.
Canonical SMILES: CCCSC1=CC(=C(C=C1)N)--INVALID-LINK--[O-][5]
InChI Key: NLCPQMUVBQILMA-UHFFFAOYSA-N[2]
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not publicly available in the immediate search results, the PubChem database indicates that 1H NMR, 13C NMR, and IR spectra are available from commercial sources such as Sigma-Aldrich.[1] Researchers are advised to consult these sources for detailed spectral information.
Table 2: Summary of Available Spectroscopic Data
| Spectrum Type | Data Availability | Source |
| ¹H NMR | Available from commercial sources | PubChem[1] |
| ¹³C NMR | Available from commercial sources | PubChem[1] |
| Infrared (IR) | Available from commercial sources | PubChem[1] |
Synthesis and Experimental Protocols
Inferred Experimental Protocol for the Synthesis of this compound
Reaction: 5-Chloro-2-nitroaniline + 1-Propanethiol → this compound
Reagents and Materials:
-
5-Chloro-2-nitroaniline
-
1-Propanethiol
-
Sodium hydroxide (or another suitable base)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Water
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-nitroaniline in a suitable volume of dimethylformamide.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution.
-
To this mixture, add a slight excess of 1-propanethiol dropwise at room temperature with stirring.
-
After the addition is complete, the reaction mixture may be heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker of cold water to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to yield pure this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions (temperature, reaction time, solvent, and base) for optimal yield and purity.
Biological and Pharmacological Relevance
This compound is a significant precursor in the synthesis of analogues of the anthelmintic drugs Albendazole and Mebendazole.[3] These drugs are crucial in treating parasitic worm infections. The biological activity of derivatives of this compound is therefore of considerable interest in drug development.
Anticipated Mechanism of Action
The primary mechanism of action for Albendazole and its analogues involves the disruption of microtubule polymerization in parasitic cells.[6] By binding to the β-tubulin subunit of the microtubules, these compounds inhibit the formation and elongation of the microtubule structure. This disruption leads to impaired glucose uptake and depletion of glycogen stores in the parasite, ultimately resulting in its immobilization and death. It is hypothesized that novel antiparasitic agents derived from this compound would exhibit a similar mechanism of action.
Visualizations
Logical Relationship in Drug Synthesis
Caption: Logical flow from this compound to its potential antiparasitic effect.
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of the target compound.
Safety and Handling
This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers working with this compound. The compiled data and inferred protocols are intended to streamline experimental design and foster further investigation into the therapeutic potential of its derivatives.
References
- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | 57780-75-3 [chemicalbook.com]
- 4. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C9H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. Buy 2-Nitro-4-(propylthio)aniline | 54393-89-4 [smolecule.com]
Technical Guide: Physicochemical Properties of 2-Nitro-5-(propylthio)aniline (CAS 57780-75-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 2-Nitro-5-(propylthio)aniline, identified by CAS number 57780-75-3. This aromatic amine is a key intermediate in the synthesis of various compounds, notably as a reagent for creating analogues of the benzimidazole anthelmintics, Albendazole and Mebendazole.[1] Understanding its fundamental properties is crucial for its effective application in research and development, particularly in the field of medicinal chemistry and drug discovery.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S | PubChem |
| Molecular Weight | 212.27 g/mol | PubChem |
| Melting Point | 71-74 °C (lit.) | ChemicalBook[1] |
| Boiling Point | 380.3 °C at 760 mmHg | Aaronchem[2] |
| Density | 1.25 g/cm³ (Predicted) | ChemicalBook |
| Flash Point | 183.8 °C | ChemSrc |
| pKa (Predicted) | -0.87 ± 0.25 | ChemicalBook |
| LogP (Predicted) | 3.78 | ChemSrc |
| Appearance | Data not available | Aaronchem[2] |
| Odor | Data not available | Aaronchem[2] |
Experimental Protocols
This section outlines general experimental methodologies for determining key physicochemical properties of solid organic compounds like this compound. These are standard laboratory procedures that can be adapted for this specific substance.
Synthesis of this compound
A representative synthesis of a related compound, 2-nitro-5-(phenylthio)-aniline, is described in US Patent 6,552,230 B1, which can be adapted for the propylthio analogue. The general approach involves the reaction of a 5-chloro-2-nitroaniline with the corresponding thiol in the presence of a base.
Reaction Scheme:
Procedure:
-
In a suitable reaction vessel (e.g., an autoclave), suspend 5-chloro-2-nitroaniline in a solvent such as isopropanol.[3]
-
Introduce a base, for example, by pumping ammonia into the vessel to create a pressurized environment.[3]
-
Heat the reaction mixture to a specified temperature (e.g., 60°C).[3]
-
Slowly add propanethiol to the reaction mixture over a period of time while maintaining the temperature and pressure.[3]
-
After the addition is complete, continue to stir the reaction mixture for several hours to ensure the reaction goes to completion.[3]
-
Cool the reaction vessel to room temperature and vent any excess pressure.[3]
-
The product, this compound, can then be isolated from the reaction mixture. This may involve filtration and washing with appropriate solvents to remove impurities.[3]
Note: This is a generalized procedure and should be optimized for safety and yield in a laboratory setting.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Finely powder a small sample of this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
-
Perform a more accurate determination by heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.
-
A pure compound will have a sharp melting point range (typically 0.5-1 °C).
Boiling Point Determination (Thiele Tube Method)
For high-boiling-point solids, the boiling point is determined under reduced pressure, but a standard atmospheric boiling point can be estimated.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Place the thermometer and test tube assembly into a Thiele tube filled with mineral oil.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Density Determination of a Solid (Displacement Method)
The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which the solid is insoluble (e.g., water, if appropriate)
Procedure:
-
Weigh a sample of this compound using an analytical balance to determine its mass.
-
Fill a graduated cylinder with a known volume of a liquid in which the compound is insoluble. Record this initial volume.
-
Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Record the new volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
Calculate the density using the formula: Density = Mass / Volume.
Biological Context and Signaling Pathways
This compound is a precursor for the synthesis of analogues of benzimidazole anthelmintics like Albendazole and Mebendazole. These drugs are effective against a broad spectrum of parasitic worms. Their primary mechanism of action involves the disruption of microtubule polymerization in the parasite.[5][6]
Mechanism of Action of Benzimidazole Anthelmintics
Benzimidazole anthelmintics selectively bind to the β-tubulin subunit of the parasite's microtubules.[5][6] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite. The disruption of the microtubule network leads to a cascade of downstream effects, ultimately causing the death of the parasite.
The following diagram illustrates the signaling pathway affected by benzimidazole anthelmintics.
Conclusion
This compound (CAS 57780-75-3) is a valuable chemical intermediate with well-defined physicochemical properties. Its role as a precursor in the synthesis of potential antiparasitic agents highlights its importance in drug discovery and development. The experimental protocols provided in this guide offer a framework for the characterization and synthesis of this compound, while the elucidation of the downstream biological pathways of its derivatives provides a rationale for its application in medicinal chemistry research. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this compound.
References
- 1. This compound | 57780-75-3 [chemicalbook.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-5-(propylthio)aniline, along with detailed experimental protocols for its synthesis and analysis. This compound serves as a valuable building block in the development of novel therapeutics, particularly in the area of antiparasitic agents.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| CAS Number | 57780-75-3 |
| Appearance | Not specified, likely a solid |
| Melting Point | 71-74 °C |
Synthesis and Analysis
Experimental Protocol: Synthesis of 2-Nitro-5-(phenylthio)aniline (Adaptable for this compound)
This protocol is based on the synthesis of the phenylthio analog and can be modified by substituting thiophenol with 1-propanethiol.
Materials:
-
5-Chloro-2-nitroaniline
-
1-Propanethiol (in place of thiophenol)
-
Sodium hydride (57% in oil)
-
Dimethylformamide (DMF)
-
Water
-
Hexane
-
Methanol
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of sodium propanethiolate by adding 1-propanethiol to a suspension of sodium hydride in dimethylformamide.
-
To this solution, add 5-Chloro-2-nitroaniline.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Upon completion, dilute the mixture with water to precipitate the crude product.
-
Wash the crude product with water and hexane to remove impurities.
-
Recrystallize the solid from methanol to yield the purified this compound.
Experimental Protocol: Analytical Quantification by LC-MS/MS
The following method, developed for the quantification of the positional isomer 2-nitro-4-(propylthio)aniline, provides a robust starting point for the analysis of this compound.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Waters X-Bridge shield RP18 column (250 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase:
-
Solution A: 0.01M ammonium formate in water, pH 6.0 with formic acid
-
Solution B: Acetonitrile:Methanol (50:50 v/v)
-
Isocratic elution with a 40:60 (v/v) ratio of Solution A to Solution B
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
Mass Spectrometric Detection:
-
Ionization: Negative ion electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Biological Activity and Potential Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value. It is a precursor for creating analogs of established antiparasitic drugs like Albendazole and Mebendazole.[1] The related compound, 2-Nitro-4-(propylthio)aniline, has been identified as a metabolite of Albendazole. The mechanism of action for this class of compounds is believed to involve the disruption of microtubule polymerization in parasitic organisms, ultimately leading to their demise. While no specific signaling pathways involving this compound have been elucidated, its role as a building block for potent anthelmintic agents underscores its importance in drug discovery and development.
Workflow and Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for LC-MS/MS quantification.
References
Technical Guide: Physicochemical Characterization of 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 2-Nitro-5-(propylthio)aniline, a key physicochemical property for its identification, purity assessment, and quality control in research and development. This document outlines the experimentally determined melting point and provides a detailed protocol for its verification.
Core Physicochemical Data
The melting point of a crystalline solid is a critical parameter, indicating its purity. For this compound, the established melting point is detailed below.
| Parameter | Value | Reference |
| Melting Point | 71-74 °C | [1][2] |
Experimental Protocol: Melting Point Determination
The following protocol describes the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.
Materials and Equipment:
-
This compound sample
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.
-
-
Capillary Loading:
-
Press the open end of a melting point capillary into the powdered sample, trapping a small amount of the material.
-
Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.
-
The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Set the starting temperature on the melting point apparatus to approximately 10-15°C below the expected melting point of 71°C.
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
-
Measurement:
-
Insert the loaded capillary into the sample holder of the melting point apparatus.
-
Begin heating the sample.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid particle melts (the completion of melting).
-
The recorded range between the onset and completion of melting is the melting point range of the sample.
-
-
Post-Analysis:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
It is recommended to perform the measurement in triplicate to ensure reproducibility.
-
Workflow for Compound Characterization
The determination of the melting point is a fundamental step in the broader workflow of characterizing a newly synthesized chemical compound. The following diagram illustrates a typical characterization sequence.
Caption: A flowchart illustrating the typical stages from synthesis to preliminary evaluation of a new chemical entity.
References
2-Nitro-5-(propylthio)aniline solubility and stability
An In-depth Technical Guide to 2-Nitro-5-(propylthio)aniline: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an organic building block containing nitro, amine, and thioether functional groups.[1] This unique combination makes it a valuable intermediate in the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical sectors.[2] It is noted for its use as a reagent in synthesizing analogues of anthelmintic drugs like Albendazole and Mebendazole, which suggests its importance in developing new antiparasitic agents.[1] Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive overview of its known physicochemical properties, predicted solubility and stability profiles, detailed experimental protocols for their assessment, and its context in synthetic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for predicting its behavior in various systems. The available data is summarized below.
| Property | Value | Source |
| CAS Number | 57780-75-3 | [1][3] |
| Molecular Formula | C₉H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 212.27 g/mol | [3][4] |
| Melting Point | 71-74 °C (lit.) | [1][5] |
| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.25 g/cm³ (Predicted) | [5] |
| Appearance | White to orange powder or crystals | [6] |
Solubility Profile
Predicted Solubility:
-
Water: Low solubility. The large non-polar surface area of the benzene ring and propyl group is expected to dominate, leading to poor miscibility with water. For comparison, the related compound 3-nitroaniline has a water solubility of 1.2 g/L at 24°C.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good solubility is expected. These solvents can interact with the polar nitro and amine groups without the strong hydrogen-bonding network of water, while also solvating the non-polar parts of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. These solvents can act as hydrogen bond donors and acceptors, interacting with the amine and nitro groups. 3-nitroaniline is very soluble in methanol and ethanol.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low to moderate solubility. The presence of polar functional groups will limit solubility in highly non-polar solvents, although the thioether and propyl groups will contribute some affinity.
-
Aqueous Acid: Increased solubility compared to neutral water. The aniline group is basic and will be protonated in dilute aqueous acid (e.g., 5% HCl) to form an ammonium salt, which is significantly more water-soluble.
A systematic approach to confirming this predicted profile is essential for any research or development application.
Caption: Workflow for systematic solubility determination.
Stability Profile
The chemical stability of this compound is governed by its functional groups.
-
Nitro Group: The electron-withdrawing nitro group generally enhances the stability of the aromatic ring against oxidative degradation.[8]
-
Aniline Group: The primary amine group is susceptible to oxidation, which can lead to coloration (often turning darker) upon exposure to air and light. This is a common degradation pathway for anilines.
-
Thioether Group: Thioethers (sulfides) are known to be stable under many conditions but can be oxidized to form sulfoxides and subsequently sulfones, especially in the presence of strong oxidizing agents (e.g., peroxides, peroxyacids).[9]
Storage and Handling: Given the potential for oxidation of the aniline and thioether moieties, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place. Supplier recommendations include storage at room temperature or in a refrigerator.[1][6]
Experimental Protocols
Protocol: Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard methodologies like the OECD Test Guideline 105.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetonitrile) in a sealed, screw-cap vial.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm the time to equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. Alternatively, centrifuge the sample to separate the excess solid from the saturated solution.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant. Use a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to avoid transferring any undissolved solid.
-
Analysis: Quantify the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a calibration curve of known standards.
-
Calculation: Express the solubility in units of g/L or mol/L. The experiment should be performed in triplicate for each solvent.
Protocol: Forced Degradation Study for Stability Assessment
This protocol is based on principles from the ICH Q1A(R2) guideline for stability testing.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare separate samples for each stress condition.
-
Acid Hydrolysis: Add HCl to a sample solution to achieve a final concentration of 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add NaOH to a sample solution to achieve a final concentration of 0.1 N NaOH. Store at a controlled temperature (e.g., 60 °C) for the same period.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a sample solution to a final concentration of 3%. Store at room temperature for the defined period.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from potential degradants). Calculate the percentage of degradation.
Synthetic and Biological Context
This compound is primarily used as a synthetic intermediate.[2] Its structure is closely related to precursors for benzimidazole-based anthelmintics. The general synthetic utility involves leveraging its functional groups for further elaboration. A key transformation is the reduction of the nitro group to an amine, creating a 1,2-diaminobenzene derivative, which is a core precursor for forming the benzimidazole ring system.
Caption: Role in synthesis and the mechanism of resulting drugs.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 6. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [sigmaaldrich.com]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of 2-Nitro-5-(propylthio)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Nitro-5-(propylthio)aniline. Due to the limited availability of experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data, expected spectral characteristics based on its chemical structure, and detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 57780-75-3
-
Molecular Formula: C₉H₁₂N₂O₂S
-
Molecular Weight: 212.27 g/mol [1]
-
Melting Point: 71-74 °C
Spectroscopic Data
The following sections detail the expected and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Expected Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (position 6) | 7.8 - 8.2 | d | 1H |
| Aromatic-H (position 4) | 7.2 - 7.5 | dd | 1H |
| Aromatic-H (position 3) | 6.7 - 7.0 | d | 1H |
| -NH₂ | 4.0 - 6.0 | br s | 2H |
| -S-CH₂- | 2.8 - 3.2 | t | 2H |
| -CH₂-CH₃ | 1.6 - 1.9 | sextet | 2H |
| -CH₃ | 0.9 - 1.2 | t | 3H |
¹³C NMR (Carbon NMR) Expected Data
| Carbon | Expected Chemical Shift (ppm) |
| C-NO₂ | 145 - 150 |
| C-NH₂ | 140 - 145 |
| C-S | 130 - 135 |
| Aromatic CH | 115 - 130 |
| -S-CH₂- | 30 - 40 |
| -CH₂-CH₃ | 20 - 25 |
| -CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
Note: The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1335 - 1385 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS)
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the molecular ion and common fragments.
| Adduct | Predicted m/z |
| [M]⁺ | 212.06140 |
| [M+H]⁺ | 213.06923 |
| [M+Na]⁺ | 235.05117 |
| [M-H]⁻ | 211.05467 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.
-
Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Nitro-5-(propylthio)aniline, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common and industrially relevant approach involves the reaction of a halo-substituted nitroaniline with an appropriate thiol. Additionally, this guide covers the synthesis of the key precursor, 5-Chloro-2-nitroaniline, from readily available starting materials. An alternative route to a positional isomer, 4-propylthio-2-nitroaniline, is also presented for comparative purposes.
Synthesis of this compound
The principal method for the synthesis of this compound involves the reaction of 5-Chloro-2-nitroaniline with 1-propanethiol. This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate nucleophile.
Experimental Protocol: From 5-Chloro-2-nitroaniline and 1-Propanethiol
A common procedure involves the reaction of 5-Chloro-2-nitroaniline with 1-propanethiol in the presence of a base such as sodium hydroxide in a suitable solvent like dimethylformamide/water.[1] While specific quantitative data for the propylthio- derivative is not extensively detailed in the provided results, the synthesis of the analogous 2-Nitro-5-(phenylthio)aniline provides a strong model for the reaction conditions. For the phenylthio- derivative, high yields are achieved by reacting 5-chloro-2-nitroaniline with thiophenol in the presence of ammonia in various solvents.[2]
The general workflow for this synthesis is depicted below:
Caption: Synthetic pathway for this compound.
Quantitative Data for Analogous Phenylthio- Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of the closely related 2-Nitro-5-(phenylthio)aniline, which serves as a valuable reference for optimizing the synthesis of the propylthio- derivative.
| Starting Material | Thiol | Base | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Toluene | 60 | 9 | 2 | 95.8 | 90.0 | [3] |
| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Isopropanol | 80 | 8 | 5 | 95 | >90 | [2] |
| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Isobutanol | 100 | 12 | 2 | 96 | >90 | [2] |
| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia | Methanol | 60 | 3 | 20 | 88 | >90 | [2] |
| 5-Chloro-2-nitroaniline | Thiophenol | Sodium Hydride | DMF | 20-30 | - | 3 | - | - | [4] |
Synthesis of Starting Material: 5-Chloro-2-nitroaniline
The availability of high-purity 5-Chloro-2-nitroaniline is crucial for the successful synthesis of the target compound. Two primary routes for its preparation are detailed below.
Route 1: From o-Dichlorobenzene
This industrial method involves the nitration of o-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by amination.[5][6]
Experimental Protocol:
-
Nitration of o-Dichlorobenzene: o-Dichlorobenzene is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 2,4-dichloronitrobenzene. The crude product is purified by crystallization from ethanol.[5][6]
-
Amination of 2,4-Dichloronitrobenzene: The purified 2,4-dichloronitrobenzene is then subjected to amination using liquid ammonia in an autoclave at elevated temperature and pressure.[5][6] The resulting 5-Chloro-2-nitroaniline is purified by crystallization from methanol.[5][6]
Caption: Synthesis from o-Dichlorobenzene.
Quantitative Data for Route 1:
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Nitration | o-Dichlorobenzene | H₂SO₄, HNO₃ | - | 35-45 | 1 | 91.1 | 99.2 | [5] |
| Amination | 2,4-Dichloronitrobenzene | Liquid Ammonia | Toluene | 160 | 8 | 91.2 | 99.5 | [5][6] |
Route 2: From 3-Chloroaniline
This alternative laboratory-scale synthesis involves the protection of the amino group, followed by nitration and deprotection.[7][8]
Experimental Protocol:
-
Formylation: 3-Chloroaniline is acylated with formic acid to protect the amino group.[7][8]
-
Nitration: The resulting 3-chloroformanilide is then nitrated using a mixture of nitric acid and acetic anhydride.[7][8]
-
Hydrolysis: The nitro group is introduced, and subsequent hydrolysis with sodium hydroxide solution yields 5-Chloro-2-nitroaniline.[7][8]
Caption: Synthesis from 3-Chloroaniline.
Quantitative Data for Route 2:
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |
| Formylation, Nitration, Hydrolysis | 3-Chloroaniline | Formic acid, HNO₃/Acetic Anhydride, NaOH | Toluene (Formylation) | Reflux (Formylation), -5 to 10 (Nitration), Reflux (Hydrolysis) | 1-1.5 (Formylation), 2-2.5 (Nitration), 1-1.5 (Hydrolysis) | >60 | >98 | [8] |
Synthesis of Positional Isomer: 4-Propylthio-2-nitroaniline
For comparative and research purposes, the synthesis of the positional isomer, 4-propylthio-2-nitroaniline, is also included. This route starts from o-nitroaniline.
Route: From o-Nitroaniline
This multi-step synthesis involves thiocyanation followed by alkylation.
Experimental Protocol:
-
Thiocyanation: o-Nitroaniline is reacted with ammonium thiocyanate in the presence of bromine in methanol to produce 2-nitro-4-thiocyanoaniline.[9]
-
Alkylation: The 2-nitro-4-thiocyanoaniline is then alkylated with n-propyl bromide. One method describes the use of sodium cyanide and a phase transfer catalyst.[9][10] Another patent describes a two-step process involving the reaction with sodium sulfide nonahydrate followed by chloropropane.[10]
References
- 1. prepchem.com [prepchem.com]
- 2. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 8. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 9. CA1107284A - Process for the preparation of aniline derivatives - Google Patents [patents.google.com]
- 10. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
The Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Guide to its Reaction Mechanism and Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the formation of 2-Nitro-5-(propylthio)aniline, a key intermediate in various synthetic applications. The document outlines the core reaction mechanism, provides detailed experimental protocols derived from analogous syntheses, and presents quantitative data to inform experimental design.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group.[1][2] The nitro group, positioned ortho to the amine and para to the leaving group (chloride), activates the aromatic ring for nucleophilic attack.[1][2][3]
The reaction mechanism can be delineated into three key steps:
-
Formation of the Nucleophile: In the presence of a base, such as ammonia or a hydroxide, 1-propanethiol is deprotonated to form the propane-1-thiolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The propane-1-thiolate anion attacks the carbon atom bonded to the chlorine on the 5-chloro-2-nitroaniline ring. This results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.[1][2][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, the leaving group. This final step yields the desired product, this compound.
The following diagram illustrates this mechanistic pathway:
Experimental Protocols
Materials:
-
5-Chloro-2-nitroaniline
-
1-Propanethiol
-
Ammonia (gas or aqueous solution)
-
Solvent (e.g., Isopropanol, Methanol, Toluene, or Dimethylformamide)
-
Sodium Hydroxide solution (for workup, if necessary)
-
Autoclave or sealed reaction vessel
Procedure:
-
Reaction Setup: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (1.0 eq) in the chosen solvent (e.g., isopropanol, ~1.25 mL per gram of starting material).[5]
-
Pressurization with Ammonia: Seal the autoclave and heat the suspension to the desired reaction temperature (e.g., 60°C). Introduce ammonia gas until a pressure of 4-9 bar is reached.[5]
-
Addition of Thiol: Over a period of 1.5-2 hours, carefully pump 1-propanethiol (1.1-1.2 eq) into the heated and pressurized reaction mixture.[5]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a period of 6-12 hours, with continuous stirring.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup:
-
Cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The product may precipitate out of the solution. If so, filter the suspension and wash the solid residue with the solvent used for the reaction, followed by water.[5]
-
Alternatively, if the product remains in solution, an aqueous workup may be necessary. This can involve the addition of an aqueous sodium hydroxide solution, followed by phase separation.[5]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, if required.[7]
The following workflow diagram outlines the general experimental procedure:
Quantitative Data Summary
The following table summarizes quantitative data extracted from various examples of the synthesis of the analogous 2-Nitro-5-(phenylthio)aniline, which can serve as a guide for optimizing the synthesis of the target propylthio- compound.[5][6][8]
| Parameter | Value Range | Notes |
| Reactants | ||
| 5-Chloro-2-nitroaniline | 1.0 equivalent | Starting material. |
| Thiophenol/Propanethiol | 1.0 - 1.2 equivalents | Nucleophile. |
| Ammonia | 2 - 15 moles per mole of starting material | Acts as a base and can influence pressure. |
| Solvents | ||
| Isopropanol, Methanol, Isobutanol, Toluene, Dimethylformamide | The choice of solvent can affect reaction rate and yield. | |
| Reaction Conditions | ||
| Temperature | 60 - 110 °C | Higher temperatures generally increase reaction rates. |
| Pressure | 3 - 12 bar | Generated by ammonia and heating in a sealed vessel. |
| Reaction Time | 2 - 20 hours | Dependent on temperature, pressure, and solvent. |
| Yields | ||
| 88 - 98% | Reported for the synthesis of 2-Nitro-5-(phenylthio)aniline under various conditions. |
Note: The provided data is for the synthesis of 2-Nitro-5-(phenylthio)aniline and should be considered as a starting point for the optimization of this compound synthesis. Yields and optimal conditions may vary.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 6. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
- 8. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
The Potential Biological Significance of 2-Nitro-5-(propylthio)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-5-(propylthio)aniline is a sulfur-containing aromatic amine that has garnered interest primarily as a key intermediate in the synthesis of various biologically active compounds. While direct and extensive biological data for this specific molecule is limited in publicly available literature, its structural relationship to potent anthelmintic agents, particularly analogues of albendazole, points towards a potential role in disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the known and inferred biological significance of this compound, its synthesis, and relevant experimental protocols to facilitate further research and drug discovery efforts.
Introduction
This compound, with the molecular formula C₉H₁₂N₂O₂S, is recognized as a valuable building block in organic synthesis.[1] Its primary significance lies in its utility as a precursor for the synthesis of albendazole and mebendazole analogues, which are broad-spectrum anthelmintic drugs.[2] The biological activity of these parent compounds is well-established and hinges on their ability to interfere with the formation of microtubules in parasitic worms. Given that this compound is a core component of these molecules, it is plausible that it may exhibit intrinsic, albeit potentially weaker, biological activity related to microtubule disruption. Furthermore, the related isomer, 2-Nitro-4-(propylthio)aniline, has been identified as a metabolite of albendazole, suggesting that such structures are formed in vivo and may contribute to the overall therapeutic effect.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂S | [5] |
| Molecular Weight | 212.27 g/mol | [5] |
| CAS Number | 57780-75-3 | [5] |
| Melting Point | 71-74 °C | [6] |
| Boiling Point | 380.3 °C at 760 mmHg | [6] |
| Density | 1.25 g/cm³ | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A general synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline
This protocol is adapted from procedures for the synthesis of similar aryl thioethers.[2]
Materials:
-
5-Chloro-2-nitroaniline
-
1-Propanethiol
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitroaniline (1 equivalent) in a mixture of DMF and water.
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves.
-
Slowly add 1-propanethiol (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Potential Biological Significance and Mechanism of Action
The primary hypothesized biological significance of this compound stems from its structural similarity to benzimidazole anthelmintics. The proposed mechanism of action is the disruption of microtubule polymerization in parasitic cells.
Caption: Proposed mechanism of microtubule disruption.
In Vitro Tubulin Polymerization Inhibition Assay
To experimentally validate the hypothesized activity of this compound on microtubule dynamics, an in vitro tubulin polymerization assay can be performed.
Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound. Polymerization is typically initiated by raising the temperature and is measured by an increase in turbidity (light scattering) or fluorescence.[7]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole - an inhibitor)
-
Negative control (vehicle - e.g., DMSO)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Aliquot the reaction mixture into the wells of a pre-chilled 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance (for turbidity) at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a defined period (e.g., 60 minutes).
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls.
Quantitative Data
Conclusion
This compound represents a molecule of interest for medicinal chemists and drug discovery scientists due to its role as a precursor to potent anthelmintic agents. While direct evidence of its biological significance is currently sparse, its structural features strongly suggest a potential to interact with biological targets such as tubulin. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological properties of this compound and its analogues. Such studies are crucial for elucidating its potential as a standalone therapeutic agent or as a lead compound for the development of new and improved antiparasitic drugs.
References
- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Buy 2-Nitro-4-(propylthio)aniline | 54393-89-4 [smolecule.com]
- 4. 2-Nitro-4-(propylthio)aniline | 54393-89-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Nitro-5-(propylthio)aniline: A Key Sulfur-Containing Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-5-(propylthio)aniline, a pivotal sulfur-containing organic building block. Due to its versatile chemical nature, this compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of anthelmintic drugs and agricultural chemicals. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications in drug discovery, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is an aromatic amine that incorporates both a nitro group and a propylthio substituent. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles. Its primary application lies in its role as a key intermediate in the production of analogues of well-known anthelmintic agents such as albendazole and mebendazole.[1] The presence of the sulfur atom and the nitro group offers multiple reaction sites for further chemical modifications, allowing for the creation of diverse molecular scaffolds with potential biological activities. This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 57780-75-3 | [2] |
| Molecular Formula | C₉H₁₂N₂O₂S | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| Melting Point | 71-74 °C | [1][3] |
| Boiling Point (Predicted) | 380.3 ± 32.0 °C | [2] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
| Appearance | Yellow to orange crystalline powder | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. Insoluble in water. | |
| pKa (Predicted) | -0.87 ± 0.25 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established synthetic routes.
Experimental Protocol: Synthesis from 2-Nitro-5-chloroaniline
This procedure describes the synthesis of this compound from 2-nitro-5-chloroaniline and an alkali sulfide, followed by reaction with a halogenated n-propane.[4]
Materials:
-
2-Nitro-5-chloroaniline
-
Sodium sulfide (Na₂S) or Potassium sulfide (K₂S)
-
Bromo-n-propane or Chloro-n-propane
-
Ethanol or Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-5-chloroaniline in ethanol or methanol. The recommended solvent ratio is 2.5-4 times the weight of the 2-nitro-5-chloroaniline.[4]
-
Add sodium sulfide or potassium sulfide to the solution. The molar ratio of the alkali sulfide to 2-nitro-5-chloroaniline should be between 1.1 and 2.0.[4]
-
Heat the mixture to reflux and stir for a specified time to facilitate the substitution of the chlorine atom with the thiol group.
-
After the initial reaction, cool the mixture slightly and add bromo-n-propane or chloro-n-propane. The molar ratio of the halogenated n-propane to the initial 2-nitro-5-chloroaniline should be between 1.1 and 1.5.[4]
-
Continue to heat the reaction mixture under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a precursor for the synthesis of benzimidazole-based anthelmintic drugs. The general synthetic scheme involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the benzimidazole ring system.
Synthesis of Benzimidazole Anthelmintics
The diagram below illustrates the general synthetic pathway from this compound to a generic benzimidazole anthelmintic, such as an albendazole analogue.
Caption: Synthetic pathway from this compound to a benzimidazole anthelmintic.
Biological Activity of Derived Compounds
Several studies have demonstrated the anthelmintic activity of benzimidazole derivatives synthesized from precursors like this compound. The table below summarizes the activity of some synthesized benzimidazole derivatives against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. The activity is measured by the time taken for paralysis and death of the worms.
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| Standard (Piperazine Citrate) | 15 | - | - | [5] |
| 2-Phenylbenzimidazole | - | 0.931 ± 0.231 | 1.317 ± 0.149 | [5] |
| 5-Nitro-2-phenyl-1H-benzimidazole | 100 | 20 | 24 | [6] |
| Synthesized Benzimidazole Derivative | 0.05 | 30.43 ± 5.33 | 0.56 ± 5.32 | [7] |
These results indicate that benzimidazole derivatives, which can be synthesized from this compound, exhibit significant anthelmintic activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Conclusion
This compound is a valuable and versatile sulfur-containing building block in organic synthesis. Its primary utility as a precursor to potent anthelmintic agents highlights its importance in the field of medicinal chemistry and drug development. This technical guide provides essential information for researchers and professionals, offering a solid foundation for its synthesis, characterization, and application in the development of new therapeutic agents and other fine chemicals.
Workflow for Utilizing this compound in Drug Discovery
The following diagram outlines a typical workflow for the utilization of this compound in a drug discovery program.
Caption: A typical workflow for drug discovery using this compound.
References
- 1. This compound | 57780-75-3 [chemicalbook.com]
- 2. This compound | 57780-75-3 [chemicalbook.com]
- 3. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 4. CN108892643B - Novel preparation method of albendazole - Google Patents [patents.google.com]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. journaljpri.com [journaljpri.com]
- 8. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hazards and Safety Information for 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known hazards and safety information for the chemical compound 2-Nitro-5-(propylthio)aniline (CAS No: 57780-75-3). The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or investigate this substance. Information regarding its classification under the Globally Harmonized System (GHS), physicochemical properties, and established precautionary measures is detailed. Due to the limited availability of specific toxicological studies on this compound, this guide also incorporates data and experimental protocols from structurally related nitroaniline compounds to infer potential hazards and provide guidance on appropriate safety assessments. All quantitative data is presented in tabular format for clarity and comparative analysis. Methodologies for key toxicological assays are described, and logical workflows are visualized using diagrams to facilitate understanding.
Chemical Identification and Physicochemical Properties
This compound is an aromatic amine derivative. A summary of its key identifiers and physicochemical properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Benzenamine, 2-nitro-5-(propylthio)- | PubChem[1] |
| CAS Number | 57780-75-3 | PubChem[1] |
| Molecular Formula | C₉H₁₂N₂O₂S | PubChem[1] |
| Molecular Weight | 212.27 g/mol | PubChem[1] |
| Melting Point | 71-74 °C | ChemSrc[2] |
| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| Density | 1.25 g/cm³ (Predicted) | ChemSrc[2] |
| Appearance | Not specified; related compounds are often powders or crystals. | |
| Solubility | Not specified. |
Hazard Identification and GHS Classification
Based on aggregated data from multiple suppliers, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.[1]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |
Table 2: GHS Hazard Classification for this compound [1]
Precautionary Statements
A comprehensive list of precautionary statements is provided in Table 3. These statements outline the necessary measures to prevent and respond to exposure.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Table 3: Precautionary Statements for this compound [1]
Potential Toxicological Effects and Mechanisms
The presence of a nitro group on an aniline ring suggests that this compound may be a substrate for metabolic activation. Nitroreductase enzymes, present in both mammalian tissues and gut microbiota, can reduce the nitro group to form reactive intermediates such as nitroso and hydroxylamino derivatives.[3] These reactive species are capable of binding to cellular macromolecules, including DNA, which can lead to mutagenicity and carcinogenicity.[3] The addition of a nitro group to aniline derivatives has been shown to convert them into direct mutagens in the Ames test.[4]
Furthermore, aromatic amines can undergo metabolic oxidation by cytochrome P450 enzymes to form N-hydroxy metabolites, which can also contribute to genotoxicity.[5] Given these structural alerts, it is prudent to handle this compound as a potential mutagen and carcinogen until specific data becomes available.
Below is a postulated signaling pathway for cytotoxicity based on the known mechanisms of related nitroaromatic compounds.
Experimental Protocols for Safety Assessment
Due to the absence of specific toxicological studies for this compound, this section outlines standardized and widely accepted experimental protocols for assessing the key toxicological endpoints relevant to this class of compounds.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is included.[6]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.[6]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7]
Objective: To determine if a chemical can cause mutations in the DNA of the test organism.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) are used. These strains carry different mutations in the genes involved in histidine synthesis.[7][8]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is crucial for identifying compounds that become mutagenic after metabolism.[5]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar medium. A small amount of histidine is added to allow for initial cell growth.[9]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[10]
-
Scoring: The number of revertant colonies (his+) that have regained the ability to synthesize histidine are counted.[10]
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[3]
Below is a diagram illustrating a general workflow for the Ames test.
Handling and Storage
Given the hazard profile, the following handling and storage procedures are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Store in a locked cabinet or an area with restricted access.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a chemical compound with established hazards of skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, its structural similarity to other nitroanilines suggests a potential for more severe health effects, including mutagenicity, through metabolic activation. Therefore, it is imperative that researchers and scientists handle this compound with appropriate caution, utilizing stringent engineering controls and personal protective equipment. The experimental protocols outlined in this guide provide a framework for the necessary safety and toxicity assessments that should be considered before extensive use of this compound in research and development. Further studies are warranted to fully characterize the toxicological profile of this compound.
References
- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Methodological & Application
Application Notes and Protocols: The Role of 2-Nitro-5-(propylthio)aniline in the Synthesis of the Anthelmintic Drug Albendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(propylthio)aniline is a key organic intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum anthelmintic agent, Albendazole.[1][2] Albendazole is a benzimidazole carbamate that is widely used to treat a variety of parasitic worm infestations in both humans and animals. The synthesis of Albendazole and its analogues often involves the formation and subsequent reduction of a nitroaniline core, followed by cyclization to create the benzimidazole ring system. This document provides detailed application notes and experimental protocols for the synthesis of Albendazole, highlighting the pivotal role of this compound and its precursors.
Application Notes
The primary application of this compound in pharmaceutical synthesis is as a precursor to 4-propylthio-o-phenylenediamine, a critical building block for Albendazole. The synthesis of Albendazole can be broadly divided into three key stages:
-
Synthesis of the Nitroaromatic Intermediate: This stage involves the introduction of the propylthio group onto a nitroaniline backbone. A common starting material for this step is 2-nitro-5-chloroaniline, which undergoes a nucleophilic aromatic substitution reaction with a sulfur nucleophile.
-
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine, yielding a diamine. This step is crucial as it sets the stage for the subsequent cyclization reaction. Various reducing agents and conditions can be employed to achieve this transformation with high yield and selectivity.
-
Cyclization to Form the Benzimidazole Core: The resulting diamine is reacted with a cyclizing agent, such as a methyl cyano carbamate derivative, to construct the final benzimidazole scaffold of Albendazole.
The overall synthetic pathway is a versatile route for the preparation of Albendazole and its analogues, allowing for modifications to be made to the thiophene and carbamate portions of the molecule to explore structure-activity relationships.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the nucleophilic aromatic substitution of 2-nitro-5-chloroaniline.
Materials:
-
2-nitro-5-chloroaniline
-
1-Propanethiol
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitro-5-chloroaniline in DMF.
-
In a separate beaker, prepare a solution of sodium thiopropoxide by reacting 1-propanethiol with an equimolar amount of sodium hydroxide in water.
-
Slowly add the aqueous sodium thiopropoxide solution to the DMF solution of 2-nitro-5-chloroaniline at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a larger volume of water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: Reduction of this compound to 4-Propylthio-o-phenylenediamine
This protocol utilizes a magnesium-ammonium sulfate reduction system, which is an effective and environmentally benign method.
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of methanol and water in a round-bottom flask, add this compound, magnesium turnings, and ammonium sulfate.
-
Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-propylthio-o-phenylenediamine.
Protocol 3: Synthesis of Albendazole by Cyclization of 4-Propylthio-o-phenylenediamine
This protocol describes the final cyclization step to form the benzimidazole ring of Albendazole.
Materials:
-
4-Propylthio-o-phenylenediamine
-
Methyl N-cyanocarbamate
-
Acetone
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (for washing)
Procedure:
-
In a reaction vessel, treat 4-propylthio-o-phenylenediamine (400 kg) with acetone (400 L).[4]
-
Add water (380 L) and concentrated HCl (360 kg) to the mixture. An exothermic reaction will be observed, with the temperature rising to approximately 48°C.[4]
-
Cool the reaction mass to room temperature and then add methyl N-cyanocarbamate.[4]
-
Heat the reaction mixture to 80-85°C.[4]
-
Adjust the pH of the reaction mixture to 4-4.5 using concentrated HCl.[4]
-
Centrifuge the resulting solid product.[4]
-
Wash the isolated solid sequentially with hot water, tap water, methanol, and finally with acetone.[4]
-
The final product is Albendazole. The expected weight is between 500-520 kg.[4]
Data Presentation
Table 1: Quantitative Data for the Reduction of this compound
| Molar Ratio of Reactants (Substrate:Mg:(NH₄)₂SO₄) | Solvent System (v/v) | Temperature (°C) | Yield (%) | Reference |
| 1:6:10 | Methanol:Water (200:30) | 50 | 95.6 | [5] |
| 1:4:8 | Methanol:Water (200:50) | 40 | 92.3 | [5] |
| 1:8:12 | Ethanol:Water (200:40) | 50 | 97.8 | [5] |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Albendazole.
Mechanism of Action of Albendazole
Caption: Mechanism of action of Albendazole.
Albendazole exerts its anthelmintic effect by binding to the colchicine-sensitive site of β-tubulin in parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular processes such as glucose uptake.[1] The disruption of microtubule formation leads to impaired glucose absorption and depletion of glycogen stores, resulting in a decrease in ATP production. This energy deprivation ultimately causes the immobilization and death of the parasite.
References
- 1. prepchem.com [prepchem.com]
- 2. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 3. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Nitro-5-(propylthio)aniline as a Reagent for Synthesizing Albendazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-nitro-5-(propylthio)aniline as a key starting material for the synthesis of Albendazole and its analogues. This document outlines detailed experimental protocols, presents quantitative data for synthesized compounds, and discusses structure-activity relationships to inform further drug development efforts.
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic worm infestations. The emergence of drug resistance necessitates the development of novel analogues with improved efficacy and broader activity spectra. This compound serves as a crucial precursor for the synthesis of the core benzimidazole scaffold of Albendazole. This reagent, through a straightforward reduction and subsequent cyclization, provides the essential 4-propylthio-o-phenylenediamine intermediate, which can then be reacted with a variety of reagents to generate a diverse library of Albendazole analogues.
The general synthetic pathway involves the reduction of the nitro group of this compound to yield 4-(propylthio)-1,2-diaminobenzene. This key intermediate is then cyclized to form the benzimidazole ring system. By varying the cyclizing agent, a wide range of substituents can be introduced at the 2-position of the benzimidazole core, allowing for the systematic exploration of structure-activity relationships.
Synthesis of the Key Intermediate: 4-(Propylthio)-1,2-diaminobenzene
The primary and most critical step in the utilization of this compound is its reduction to 4-(propylthio)-1,2-diaminobenzene (also known as 4-propylthio-o-phenylenediamine). Several effective methods have been reported for this transformation.
Experimental Protocols
Method A: Reduction with Magnesium and Ammonium Sulfate
This method offers a high-yield and straightforward procedure for the reduction.
-
Reagents:
-
This compound
-
Magnesium metal (powder or turnings)
-
Ammonium sulfate
-
Methanol
-
Water
-
Ethyl acetate (or other suitable extraction solvent like dichloromethane or chloroform)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixed solvent of methanol and water.
-
Add this compound, magnesium metal, and ammonium sulfate to the solvent mixture.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 4-(propylthio)-1,2-diaminobenzene.
-
-
Quantitative Data:
Molar Ratio (Mg:Substrate) Molar Ratio (Ammonium Sulfate:Substrate) Solvent Ratio (Methanol:Water) Temperature (°C) Reaction Time Yield (%) 6:1 10:1 200 mL : 30 mL 50 Monitored by TLC 95.6 4:1 8:1 200 mL : 50 mL 40 Monitored by TLC 92.3 | 8:1 | 12:1 | 200 mL Ethanol : 40 mL | 50 | Monitored by TLC | 97.8 |
Method B: Reduction with Nickel-Aluminum Alloy
This catalytic method provides an alternative route for the reduction.
-
Reagents:
-
This compound
-
Nickel-Aluminum alloy
-
Ammonium chloride
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
-
Procedure:
-
In a reaction vessel, dissolve ammonium chloride in water to prepare a hot aqueous solution.
-
Add this compound and the Nickel-Aluminum alloy catalyst to the solution.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(propylthio)-1,2-diaminobenzene.
-
-
Quantitative Data:
Catalyst to Substrate Ratio (w/w) Ammonium Chloride to Substrate Ratio (w/w) Temperature (°C) Yield (%) | 0.5 - 3 | 2 - 6 | 70 - 90 | High (specifics vary) |
Synthesis of Albendazole Analogues
The versatile 4-(propylthio)-1,2-diaminobenzene intermediate can be cyclized with various reagents to produce a wide array of Albendazole analogues with different substituents at the 2-position of the benzimidazole core.
Experimental Protocols
Method C: Synthesis of 2-Substituted-5-(propylthio)-1H-benzimidazoles via Condensation with Carboxylic Acids (Phillips Method)
This is a classic and widely used method for the synthesis of 2-substituted benzimidazoles.
-
Reagents:
-
4-(Propylthio)-1,2-diaminobenzene
-
A selected carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
-
Procedure:
-
Mix 4-(propylthio)-1,2-diaminobenzene with the chosen carboxylic acid in a reaction flask.
-
Add polyphosphoric acid or 4M HCl as a condensing agent.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and purify by recrystallization.
-
Method D: Synthesis of 2-Aryl-5-(propylthio)-1H-benzimidazoles via Condensation with Aldehydes
This method is suitable for introducing aryl substituents at the 2-position.
-
Reagents:
-
4-(Propylthio)-1,2-diaminobenzene
-
A selected aromatic aldehyde (Ar-CHO)
-
A suitable oxidizing agent (e.g., sodium metabisulfite, air)
-
A solvent such as ethanol or dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-(propylthio)-1,2-diaminobenzene and the aromatic aldehyde in the chosen solvent.
-
Add the oxidizing agent.
-
Reflux the mixture for the required time, monitoring by TLC.
-
After cooling, the product may precipitate. If not, pour the mixture into water to induce precipitation.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Data Presentation: Synthesis and Anthelmintic Activity of Albendazole Analogues
The following table summarizes the synthesis and biological activity of a series of Albendazole analogues prepared from this compound.
| Compound ID | 2-Substituent (R) | Synthetic Method | Yield (%) | Anthelmintic Activity (Organism) | Activity Metric (e.g., IC50, % reduction) | Reference |
| Albendazole | -NHCOOCH₃ | C | - | Various helminths | Broad-spectrum efficacy | - |
| Analogue 1 | Phenyl | D | Good | Pheretima posthuma | Potent activity | [1] |
| Analogue 2 | Methyl | C | - | - | - | - |
| Analogue 3 | Thiazolyl | - | - | Ancylostoma ceylanicum | 100% worm removal at 25 mg/kg | [2] |
| Analogue 4 | 4-Chlorophenyl | D | - | Trichinella spiralis | 100% efficacy (in vitro) | [3][4] |
| Analogue 5 | Benzhydrylpiperazinyl-acetylthio | - | - | Trichinella spiralis | 98.4% efficacy (in vitro) | [3][4] |
Note: The table is a representative example. Specific yields and a broader range of analogues with their corresponding biological data would be populated from targeted literature sources.
Visualization of Key Processes
Synthetic Workflow
Caption: General synthetic route from this compound to Albendazole analogues.
Mechanism of Action of Benzimidazoles
Caption: Mechanism of action of benzimidazole anthelmintics.
Structure-Activity Relationship (SAR)
The biological activity of Albendazole analogues is significantly influenced by the nature of the substituent at the 2-position of the benzimidazole ring.
-
The Carbamate Moiety: The methyl carbamate group at the 2-position in Albendazole is crucial for its broad-spectrum activity. Modifications to this group often lead to changes in efficacy.
-
Aryl Substituents: The introduction of various aryl groups at the 2-position has been explored. Electron-withdrawing or electron-donating groups on the aryl ring can modulate the anthelmintic activity. For instance, some studies have shown that substituted phenyl rings can enhance activity against specific parasites.
-
Heterocyclic Substituents: Incorporating other heterocyclic rings at the 2-position has yielded compounds with potent activity. Thiazole-containing analogues, for example, have demonstrated significant efficacy.
-
Thioether Linkages: Analogues with a thioether linkage at the 2-position, further substituted with various moieties, have shown promising results, particularly against Trichinella spiralis.
The 5-(propylthio) group is a key feature of Albendazole and its direct analogues, contributing to the overall lipophilicity and binding affinity of the molecule to its target, β-tubulin.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a wide range of Albendazole analogues. The synthetic protocols outlined in these notes provide a solid foundation for researchers to generate novel compounds for anthelmintic drug discovery programs. The systematic variation of the substituent at the 2-position of the benzimidazole core, enabled by the reactivity of the 4-(propylthio)-1,2-diaminobenzene intermediate, is a valuable strategy for exploring the structure-activity landscape and developing next-generation anthelmintics to combat parasitic diseases. Further research focusing on the synthesis and biological evaluation of diverse analogues is encouraged to identify new lead compounds with improved therapeutic profiles.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antihelminthic activity of some newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Nitro-5-(propylthio)aniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Nitro-5-(propylthio)aniline as a key chemical intermediate, primarily in the synthesis of benzimidazole-based anthelmintics such as Albendazole. Detailed experimental protocols for its synthesis and subsequent conversion to downstream products are provided, along with relevant quantitative data and a summary of the biological mechanism of the final active compounds.
Overview and Applications
This compound is a sulfur-containing organic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its primary application lies in its role as a crucial precursor for the synthesis of Albendazole and its analogues, which exhibit broad-spectrum antiparasitic activity.[1][3] The molecular structure of this compound, featuring a nitro group, an aniline moiety, and a propylthio group, allows for a series of chemical transformations to construct the benzimidazole scaffold characteristic of this class of drugs. Beyond its use in the synthesis of anthelmintics, its reactive functional groups also make it a versatile intermediate for the preparation of various other organic compounds.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂S | [4][5] |
| Molecular Weight | 212.27 g/mol | [4][5] |
| Melting Point | 71-74 °C | [3][6] |
| Appearance | Yellow to orange powder or crystals | |
| ¹H NMR | Spectral data available | [4] |
| ¹³C NMR | Spectral data available | [4] |
| IR Spectra | Spectral data available | [4] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and its conversion to a key downstream intermediate, 4-propylthio-o-phenylenediamine, which is a direct precursor to Albendazole.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-nitro-5-chloroaniline and 1-propanethiol. This method avoids the use of more hazardous reagents and provides good yields.
Reaction Scheme:
Materials:
-
2-nitro-5-chloroaniline
-
1-propanethiol
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or other suitable solvent
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-nitro-5-chloroaniline in a suitable solvent such as dimethylformamide.
-
Add sodium hydroxide to the solution to create a basic environment.
-
Slowly add 1-propanethiol to the reaction mixture at room temperature.[7]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [9] |
| Purity | >98% (after recrystallization) |
Reduction of this compound to 4-propylthio-o-phenylenediamine
The reduction of the nitro group in this compound is a critical step to form the diamine precursor required for the subsequent cyclization reaction. Several methods exist for this reduction, with one effective method utilizing magnesium and ammonium sulfate.
Reaction Scheme:
Materials:
-
This compound
-
Magnesium (Mg) powder
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (0.1 mol) in a mixture of methanol (200 mL) and water (30-50 mL), add magnesium powder (0.4-0.6 mol) and ammonium sulfate (0.8-1.0 mol).[4]
-
Heat the reaction mixture to 40-50 °C and maintain this temperature with stirring.[4]
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.[4]
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude 4-propylthio-o-phenylenediamine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 92.3 - 95.6% | [4] |
Downstream Synthesis: Formation of Albendazole
The resulting 4-propylthio-o-phenylenediamine is a direct precursor to Albendazole. The following is a general outline of the subsequent cyclization step.
Reaction Scheme:
A detailed large-scale procedure involves treating 4-propylthio-o-phenylenediamine (400 kg) with acetone (400 L), water (380 L), and concentrated HCl (360 kg). After an initial exothermic reaction, the mixture is cooled, and methyl N-cyanocarbamate is added. The reaction is then heated to 80-85 °C, and the pH is adjusted to 4-4.5 with concentrated HCl to precipitate the product. The resulting solid is washed and dried to yield 500-520 kg of Albendazole.[1]
Visualized Workflows and Mechanisms
Experimental Workflow for Albendazole Synthesis
The following diagram illustrates the overall workflow from the starting material to the final product, Albendazole.
Caption: Synthetic workflow for Albendazole production.
Mechanism of Action of Albendazole
Albendazole and its active metabolite, albendazole sulfoxide, exert their anthelmintic effect by targeting the protein β-tubulin in parasites. This action disrupts the formation and function of microtubules, which are essential for various cellular processes.
Caption: Signaling pathway of Albendazole's mechanism of action.[1][10][11]
The binding of albendazole to β-tubulin inhibits its polymerization into microtubules.[1][10] This disruption leads to impaired glucose uptake by the parasite, resulting in the depletion of its glycogen stores and a subsequent decrease in ATP production.[1][12] Ultimately, these metabolic disruptions cause the immobilization and death of the parasite.[12]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 3. This compound | 57780-75-3 [chemicalbook.com]
- 4. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 57780-75-3 [chemicalbook.com]
- 6. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 7. prepchem.com [prepchem.com]
- 8. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
- 9. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 10. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 11. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 12. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Nitro-5-(propylthio)aniline
Introduction
2-Nitro-5-(propylthio)aniline is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate and reliable quantification of this compound is crucial for quality control during its synthesis and for its application in further chemical processes. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and professionals involved in drug development and chemical manufacturing.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[2][3]
| Property | Value |
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| Melting Point | 71-74 °C |
| Boiling Point | 380.3 °C at 760 mmHg |
| Density | 1.25 g/cm³ |
| CAS Number | 57780-75-3 |
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aniline derivatives.[4] This method offers good selectivity and sensitivity for compounds with chromophores, such as this compound.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known amount of the sample in methanol and filter through a 0.45 µm syringe filter before injection.[5]
2. HPLC Instrumentation and Conditions: The following table summarizes the instrumental parameters for the HPLC-UV analysis.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector Wavelength | 375 nm |
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
The concentration of this compound in the unknown sample can be determined by comparing its peak area to the calibration curve.[6]
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially for trace-level quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This approach is particularly useful for analyzing complex matrices. A method for a structurally similar compound, 2-nitro-4-propyl thio aniline, has been developed and can be adapted.[7]
Experimental Protocol
1. Sample Preparation:
-
Prepare stock and working standard solutions as described in the HPLC-UV method, using a diluent of 50:50 acetonitrile:methanol.
-
For unknown samples, perform a solid-phase extraction (SPE) if the matrix is complex to remove interferences.
2. LC-MS/MS Instrumentation and Conditions: The following table outlines the instrumental parameters for the LC-MS/MS analysis.[7]
| Parameter | Condition |
| LC System | |
| Column | Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.01M Ammonium Formate in water, pH 6.0 with Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Isocratic: 40% A, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
3. Quantification:
-
Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer.
-
Generate a calibration curve using the peak areas of the MRM transitions from the analysis of the standard solutions.
-
Quantify the analyte in the unknown samples using this calibration curve.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method Comparison and Data Summary
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A comparative summary of the performance of these methods for the analysis of related nitroaniline compounds is presented below.[6]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1–0.2 µg/L | Can be as low as 0.5 ppm |
| Accuracy (Recovery) | 98% - 108% | 96% - 104% |
| Precision (RSD) | ≤ 0.3% | Typically < 15% |
| Throughput | High | Moderate |
| Selectivity | Good | Excellent |
Note: The data presented is based on the analysis of various nitroanilines and aniline derivatives and serves as a general guideline. Method validation should be performed for the specific analysis of this compound to establish performance characteristics.[6]
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis and in complex matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. This compound | 57780-75-3 [chemicalbook.com]
- 2. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jchps.com [jchps.com]
Application Note: Quantitative Analysis of 2-Nitro-4-Propylthioaniline using a Validated LC-MS/MS Method
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-nitro-4-propylthioaniline. This compound is a known impurity and metabolite of Albendazole, an anthelmintic drug, and its monitoring is crucial for quality control and safety assessment in pharmaceutical development.[1][2][3] The developed method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and multiple reaction monitoring (MRM) for detection, providing high sensitivity and specificity. The protocol has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.
Introduction
2-Nitro-4-propylthioaniline is a chemical intermediate and a potential genotoxic impurity in the synthesis of Albendazole, a widely used anthelmintic medication.[4] Due to its potential health risks, regulatory agencies such as the European Medicines Agency and the ICH have established strict guidelines for the control of such impurities in active pharmaceutical ingredients (APIs).[4] Therefore, a robust and sensitive analytical method is essential for the trace-level quantification of 2-nitro-4-propylthioaniline in drug substances. This application note presents a detailed protocol for a validated LC-MS/MS method that can be readily implemented in quality control laboratories.
Experimental
Materials and Reagents
-
2-Nitro-4-propylthioaniline reference standard was procured from a certified supplier.
-
Albendazole drug substance was used for spiking experiments.
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade, gradient grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific components are listed below:
-
LC System: Waters Alliance e2695 Separations Module or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
Analytical Column: Waters X-Bridge shield RP 18 (250 mm x 4.6 mm, 3.5 µm)[4]
Chromatographic Conditions
A reverse-phase chromatographic separation was achieved using the following conditions:
| Parameter | Value |
| Column | Waters X-Bridge shield RP 18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.01M Ammonium formate in water, pH adjusted to 6.0 with formic acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 40% A : 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of 2-nitro-4-propylthioaniline. The optimized MS parameters were as follows:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | To be determined by direct infusion of the analyte |
(Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized for the specific instrument used by infusing a standard solution of 2-nitro-4-propylthioaniline.)
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-nitro-4-propylthioaniline reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (for Albendazole Drug Substance)
-
Accurately weigh 100 mg of the Albendazole drug substance into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve the sample.
-
Make up the volume to 10 mL with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Summary
The developed method was validated as per ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Quantitative Data
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| LOD | 0.1 ppm |
| LOQ | 0.5 ppm |
| Accuracy (% Recovery) | 96.0% - 104.0%[4] |
| Precision (% RSD) | < 5% |
Results and Discussion
The LC-MS/MS method demonstrated high specificity for 2-nitro-4-propylthioaniline with no interference from the Albendazole matrix. The chromatographic peak for the analyte was well-resolved with a typical retention time of approximately 5-7 minutes. The use of MRM provided excellent sensitivity, allowing for the detection and quantification of the impurity at trace levels. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.
Conclusion
A robust and sensitive LC-MS/MS method for the quantitative analysis of 2-nitro-4-propylthioaniline has been successfully developed and validated. This method is suitable for the routine quality control of Albendazole drug substance to ensure compliance with regulatory requirements for genotoxic impurities.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (0.01M Ammonium Formate, pH 6.0):
-
Weigh 0.63 g of ammonium formate and dissolve it in 1 L of deionized water.
-
Adjust the pH to 6.0 using formic acid.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile:Methanol, 50:50):
-
Mix 500 mL of acetonitrile and 500 mL of methanol.
-
Sonicate for 5 minutes to degas.
-
-
Final Mobile Phase (40% A : 60% B):
-
Mix 400 mL of Mobile Phase A and 600 mL of Mobile Phase B.
-
Sonicate for 10 minutes to ensure proper mixing and degassing.
-
Protocol 2: System Suitability Test
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject a standard solution of 2-nitro-4-propylthioaniline (e.g., 1 µg/mL) five times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD ≤ 2.0% for peak area and %RSD ≤ 1.0% for retention time.
Protocol 3: Linearity Curve Generation
-
Prepare a series of calibration standards from the stock solution, typically ranging from the LOQ to 150% of the specification limit.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2-nitro-4-propylthioaniline.
Caption: Logical relationship of the key steps in LC-MS/MS method validation.
References
Application Notes and Protocols: Synthesis of Benzimidazole Derivatives from 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of benzimidazole derivatives, a critical scaffold in medicinal chemistry, utilizing 2-nitro-5-(propylthio)aniline as a key starting material. The protocols detailed below are designed for laboratory-scale synthesis and are based on established chemical transformations.
Introduction
Benzimidazole and its derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities, including anthelmintic, antiulcer, antihypertensive, and anticancer properties. The strategic introduction of a propylthio group at the 5-position of the benzimidazole ring can significantly influence the pharmacological profile of the resulting compounds. This document outlines a two-step synthetic pathway commencing with the reduction of this compound to the corresponding o-phenylenediamine, followed by a cyclocondensation reaction with various aldehydes to yield the target 5-(propylthio)benzimidazole derivatives.
Synthetic Pathway Overview
The synthesis proceeds in two primary stages:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine to form 4-(propylthio)benzene-1,2-diamine. This intermediate is the direct precursor for the formation of the benzimidazole ring.
-
Cyclocondensation: The resulting 4-(propylthio)benzene-1,2-diamine undergoes a cyclocondensation reaction with an appropriate aldehyde to construct the benzimidazole core. This reaction can be catalyzed by various reagents under different conditions to afford the desired 2-substituted-5-(propylthio)benzimidazoles.
Caption: General workflow for the synthesis of 2-substituted-5-(propylthio)benzimidazoles.
Experimental Protocols
Step 1: Synthesis of 4-(Propylthio)benzene-1,2-diamine
This protocol is adapted from a method utilizing a magnesium-ammonium sulfate system for the reduction of the nitro group.[1]
Materials:
-
This compound
-
Magnesium (Mg) powder
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add a mixture of methanol and water (a common ratio is 1:4 to 1:8 v/v).[1]
-
To this suspension, add magnesium powder (4-8 molar equivalents) and ammonium sulfate (8-14 molar equivalents).[1]
-
Heat the reaction mixture to a temperature between 40-60°C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(propylthio)benzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data for Reduction Step:
| Reactant Ratio (molar eq.) | Solvent System (v/v) | Temperature (°C) | Reported Yield | Reference |
| Mg (4-8), (NH₄)₂SO₄ (8-14) | Methanol:Water (1:4 to 1:8) | 40-60 | High | [1] |
Step 2: Synthesis of 2-Substituted-5-(propylthio)benzimidazole Derivatives
This is a general protocol for the cyclocondensation of o-phenylenediamines with aldehydes. The choice of catalyst and solvent may require optimization for specific aldehydes.
Materials:
-
4-(Propylthio)benzene-1,2-diamine
-
Substituted aldehyde (e.g., benzaldehyde, p-anisaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, ceric ammonium nitrate, etc.)
-
Solvent (e.g., ethanol, methanol, acetonitrile, water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 4-(propylthio)benzene-1,2-diamine in the chosen solvent.
-
Add the substituted aldehyde (1-1.2 molar equivalents).
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen conditions.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid, wash it with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Examples of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes:
| Catalyst | Solvent | Temperature | General Yields |
| Ceric Ammonium Nitrate (CAN) | Methanol | Room Temperature | Good to Excellent |
| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | Reflux | Good |
| Sodium Lauryl Ether Sulfate (SLES) | Water | Room Temperature | Good |
| No Catalyst | Ethanol/Water | Reflux | Moderate to Good |
Logical Relationship of the Synthesis:
Caption: Detailed two-step synthesis of 2-substituted-5-(propylthio)benzimidazoles.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Magnesium powder is flammable; handle with care and away from ignition sources.
-
Organic solvents are flammable and should be handled with caution.
Conclusion
The protocols outlined provide a reliable pathway for the synthesis of a variety of 2-substituted-5-(propylthio)benzimidazole derivatives. The initial reduction of this compound is a critical step, yielding the necessary diamine precursor. The subsequent cyclocondensation offers flexibility in introducing diverse functionalities at the 2-position of the benzimidazole core, enabling the generation of a library of compounds for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for each specific aldehyde to achieve the best possible yields.
References
Application Notes and Protocols: The Role of 2-Nitro-5-(propylthio)aniline in Antiparasitic Compound Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(propylthio)aniline is a pivotal chemical intermediate in the synthesis of a class of broad-spectrum antiparasitic compounds known as benzimidazoles. Its unique molecular structure, featuring a nitro group, an amino group, and a propylthio substituent on an aniline backbone, makes it an ideal precursor for constructing the benzimidazole core, which is essential for the anthelmintic activity of these drugs. The most prominent antiparasitic agent derived from this intermediate is Albendazole, a widely used medication for the treatment of various helminth infections in both humans and animals.
These application notes provide detailed protocols for the synthesis of antiparasitic compounds using this compound, quantitative data from various synthetic methods, and an overview of the mechanism of action of the resulting benzimidazole anthelmintics.
Synthesis of Antiparasitic Compounds
The primary application of this compound in this context is its conversion to 4-propylthio-o-phenylenediamine, which then undergoes cyclization to form the benzimidazole ring system of Albendazole.
Experimental Protocols
Step 1: Reduction of this compound to 4-propylthio-o-phenylenediamine
This crucial step involves the reduction of the nitro group on the this compound molecule to an amine, yielding 4-propylthio-o-phenylenediamine. Several methods have been reported, with variations in reducing agents, catalysts, and reaction conditions.
Protocol 1: Reduction using Magnesium and Ammonium Sulfate
This method offers a high-yield and straightforward procedure for the reduction.
-
Materials:
-
This compound
-
Magnesium (Mg) metal
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate, Dichloromethane, or Chloroform for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred mixed solvent of alcohol (methanol or ethanol) and water, add this compound, magnesium metal, and ammonium sulfate.[1][2]
-
Heat the reaction mixture to the specified temperature (40-50 °C) and maintain with stirring.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1][2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or chloroform).[1][2]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1][2]
-
Evaporate the solvent under reduced pressure to obtain 4-propylthio-o-phenylenediamine.[1][2]
-
Protocol 2: Reduction using Sodium Hydrosulfide
This protocol is a common industrial method for the reduction of nitroanilines.
-
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Methanol (MeOH)
-
-
Procedure:
-
To a mixture of this compound in methanol, slowly add sodium hydrosulfide at 50-60°C.
-
Stir the reaction mixture for 3-4 hours at 50-60°C.[3]
-
After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
The organic layer containing the product is then subjected to high vacuum distillation to isolate 4-propylthio-o-phenylenediamine.[3]
-
Step 2: Synthesis of Albendazole from 4-propylthio-o-phenylenediamine
This step involves the cyclization of 4-propylthio-o-phenylenediamine to form the benzimidazole ring and subsequent carbamoylation.
Protocol 3: Cyclization and Carbamoylation to form Albendazole
-
Materials:
-
4-propylthio-o-phenylenediamine
-
Methyl N-cyanocarbamate
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Methanol
-
-
Procedure:
-
Treat 4-propylthio-o-phenylenediamine with acetone.[4][5][6]
-
Add water and concentrated HCl. An exothermic reaction will be observed.[4][5][6]
-
Cool the reaction mass to room temperature and add methyl N-cyanocarbamate.[4][5][6]
-
Centrifuge the resulting solid, and wash sequentially with hot water, tap water, methanol, and finally acetone to yield Albendazole.[4][5][6]
-
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthetic protocols.
Table 1: Reduction of this compound to 4-propylthio-o-phenylenediamine
| Protocol | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Yield (%) | Reference |
| 1a | Mg / (NH₄)₂SO₄ | Methanol/Water | 50 | 1 : 6 : 10 | 95.6 | [1][2] |
| 1b | Mg / (NH₄)₂SO₄ | Methanol/Water | 40 | 1 : 4 : 8 | 92.3 | [1][2] |
| 1c | Mg / (NH₄)₂SO₄ | Ethanol/Water | 50 | 1 : 8 : 12 | 97.8 | [2] |
| 2 | Sodium Hydrosulfide | Methanol | 50-60 | Not Specified | Not Specified | [3] |
Table 2: Synthesis of Albendazole from 4-propylthio-o-phenylenediamine
| Protocol | Cyclizing/Carbamoylating Agent | Solvent | Temperature (°C) | pH | Final Product Weight (from 400 kg starting material) | Reference |
| 3 | Methyl N-cyanocarbamate | Acetone/Water | 80-85 | 4-4.5 | 500-520 kg | [4][5][6] |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from this compound to the antiparasitic drug Albendazole.
Caption: Synthesis of Albendazole from this compound.
Mechanism of Action: Benzimidazole Anthelmintics
Benzimidazole anthelmintics, such as Albendazole, exert their parasiticidal effects by targeting the parasite's cellular infrastructure. The primary mechanism involves the disruption of microtubule polymerization.
Caption: Mechanism of action of Albendazole via microtubule disruption.
Discussion of Mechanism of Action
The selective toxicity of benzimidazoles towards parasites is attributed to their higher affinity for parasite β-tubulin compared to mammalian β-tubulin. By binding to β-tubulin, these drugs inhibit the formation of microtubules, which are essential components of the cytoskeleton.[7] This disruption leads to a cascade of detrimental effects within the parasite, including:
-
Arrest of Cell Division: Microtubules are crucial for the formation of the mitotic spindle during cell division. Their inhibition halts this process, preventing parasite replication.
-
Impaired Nutrient Absorption: In many intestinal parasites, the tegument or intestinal cells rely on a microtubule-based infrastructure for the absorption of nutrients from the host. Disruption of this network effectively starves the parasite.[8][9]
-
Inhibition of Intracellular Transport: Microtubules serve as tracks for the transport of vesicles and organelles within the cell. Their disruption impairs processes such as the secretion of enzymes and the transport of metabolic products.[8][9]
Ultimately, the culmination of these cellular dysfunctions leads to the death of the parasite. The specific molecular interactions between benzimidazoles and β-tubulin have been studied, and mutations in the β-tubulin gene, particularly at amino acid positions 167, 198, and 200, have been linked to benzimidazole resistance in helminths.[7]
Conclusion
This compound is a vital precursor in the cost-effective and scalable synthesis of essential antiparasitic drugs like Albendazole. The synthetic routes are well-established, offering high yields through various methodologies. The resulting benzimidazole compounds have a well-understood mechanism of action, targeting a key structural protein in parasites with a degree of selectivity that ensures host safety. Continued research into the synthesis and mechanism of action of compounds derived from this compound is crucial for the development of new antiparasitic agents and for combating the growing issue of anthelmintic resistance.
References
- 1. CN104945291A - Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]
- 2. Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]
- 4. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 5. US20130303782A1 - Process for preparation of albendazole - Google Patents [patents.google.com]
- 6. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]
- 7. gosset.ai [gosset.ai]
- 8. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]
- 9. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Substitution Reactions Involving the Propylthio Group of 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of substitution reactions targeting the propylthio group of 2-Nitro-5-(propylthio)aniline. This compound serves as a versatile building block in medicinal chemistry and materials science, and transformations of its sulfur-containing moiety can lead to a diverse range of derivatives with potentially novel biological activities or material properties.
Introduction
This compound is a key intermediate in the synthesis of various compounds, including analogues of anthelmintic drugs like Albendazole.[1] The reactivity of this molecule is primarily centered around the aromatic ring, the nitro group, the amino group, and the propylthio group. While reactions involving the aromatic core and the nitro and amino functionalities are well-documented, transformations of the propylthio group offer a valuable synthetic handle for further molecular diversification.
This document outlines protocols for two main classes of substitution reactions involving the propylthio group:
-
Oxidation Reactions: Conversion of the sulfide to a sulfoxide and a sulfone.
-
Cleavage and Displacement Reactions: Removal of the propylthio group or its substitution by other functionalities.
Oxidation of the Propylthio Group
The sulfur atom in the propylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives are of significant interest as they can exhibit altered biological activities and physicochemical properties. For instance, the anthelmintic drug albendazole is metabolized in vivo to its active sulfoxide form.
Synthesis of 2-Nitro-5-(propylsulfinyl)aniline (Sulfoxide)
The selective oxidation of a sulfide to a sulfoxide can be achieved using a variety of oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions to prevent over-oxidation to the sulfone.
Experimental Protocol:
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of the aniline derivative over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Nitro-5-(propylsulfinyl)aniline.
-
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 212.27 |
| m-CPBA (77%) | 1.1 | 224.59 |
| Product | Expected Yield |
| 2-Nitro-5-(propylsulfinyl)aniline | 85-95% |
Workflow Diagram:
Synthesis of 2-Nitro-5-(propylsulfonyl)aniline (Sulfone)
Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. Using an excess of the oxidizing agent and/or higher reaction temperatures can drive the reaction to completion.
Experimental Protocol:
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add m-CPBA (2.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Nitro-5-(propylsulfonyl)aniline.
-
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 212.27 |
| m-CPBA (77%) | 2.5 | 224.59 |
| Product | Expected Yield |
| 2-Nitro-5-(propylsulfonyl)aniline | 80-90% |
Workflow Diagram:
Cleavage and Displacement of the Propylthio Group
The direct nucleophilic substitution of the propylthio group is generally challenging due to the poor leaving group ability of the thiolate anion. However, this transformation can be facilitated by activating the propylthio group through oxidation or by employing specific reagents for C-S bond cleavage.
Desulfurization using Raney Nickel
Raney nickel is a widely used catalyst for the hydrogenolysis of carbon-sulfur bonds, a process known as desulfurization.[2][3][4][5][6] This reaction effectively replaces the propylthio group with a hydrogen atom.
Experimental Protocol:
-
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Celite
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Carefully wash the Raney Nickel slurry with ethanol to remove the water.
-
Add the activated Raney Nickel (a significant excess by weight) to the solution of the aniline derivative.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Raney Nickel, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-nitroaniline.
-
Quantitative Data (Representative):
| Reactant | Molecular Weight ( g/mol ) |
| This compound | 212.27 |
| Raney Nickel | - |
| Product | Expected Yield |
| 2-Nitroaniline | Moderate to High |
Logical Relationship Diagram:
References
Application Notes and Protocols: 2-Nitro-5-(propylthio)aniline as a Precursor for Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Nitro-5-(propylthio)aniline as a precursor in the synthesis of azo dyes. The protocols outlined below are intended to serve as a foundational methodology for researchers in dye chemistry, materials science, and related fields.
Introduction
This compound is an aromatic amine that serves as a valuable intermediate in the synthesis of a variety of dyes, particularly azo dyes. Its molecular structure, featuring a primary aromatic amine group, a nitro group, and a propylthio substituent, allows for the generation of diazonium salts which can then be coupled with various aromatic compounds to produce a wide spectrum of colors. The nitro group acts as an electron-withdrawing group, which can influence the color of the final dye, often leading to deeper shades. The propylthio group can enhance the dye's affinity for certain substrates and may impact its fastness properties. This document provides protocols for the synthesis of azo dyes from this compound and methods for their characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the precursor is presented in Table 1. This data is essential for safe handling, reaction setup, and characterization.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol [1] |
| Appearance | Not specified, likely a crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| CAS Number | 57780-75-3[1] |
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process involving diazotization of the amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline.
General Workflow
The overall workflow for the synthesis and characterization of azo dyes from this compound is depicted below.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound. This intermediate is highly reactive and should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature as diazonium salts are unstable at higher temperatures.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.[2]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction is complete.
-
The resulting solution contains the diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the reaction of the diazonium salt with a suitable coupling component to form the azo dye. Examples are provided for coupling with a phenol (2-naphthol) and an aniline (N,N-dimethylaniline).
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of 2-naphthol. A colored precipitate of the azo dye should form immediately.
-
The reaction with phenols is typically carried out in a basic medium (pH 9-10) to facilitate the formation of the more reactive phenoxide ion.[3]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the precipitated dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at a suitable temperature.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline
-
Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a molar equivalent of N,N-dimethylaniline in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of N,N-dimethylaniline.
-
The coupling reaction with anilines is typically performed in a slightly acidic medium (pH 4-5).[3] This can be achieved by the addition of a buffer solution like sodium acetate.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Isolate the precipitated dye by filtration, wash with cold water, and dry.
Characterization of Synthesized Azo Dyes
Spectroscopic Analysis
The synthesized azo dyes should be characterized to confirm their structure and purity.
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol, DMF) and record the UV-Vis spectrum to determine the wavelength of maximum absorption (λmax). This provides information about the color of the dye.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to elucidate the chemical structure of the dye.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the dye molecule, such as the N=N azo linkage.
Fastness Properties
The fastness properties of the dyes are crucial for their application in textiles and other materials.
-
Light Fastness: This can be evaluated by exposing a dyed substrate to a standardized light source (e.g., a xenon arc lamp) and comparing the color change with a set of blue wool standards. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).
-
Wash Fastness: The wash fastness is determined by washing a dyed fabric sample under specified conditions of temperature, time, and detergent, and assessing the color change of the fabric and the staining of an adjacent undyed fabric.
Data Presentation
The following tables are provided as templates for researchers to record and present their experimental data.
Table 2: Synthesis Yields and Spectroscopic Data of Azo Dyes Derived from this compound
| Coupling Component | Product Color | Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) | Key NMR Signals (ppm) |
| 2-Naphthol | (Observed Color) | (Calculated) | (Measured) | (Calculated) | (Recorded) |
| N,N-Dimethylaniline | (Observed Color) | (Calculated) | (Measured) | (Calculated) | (Recorded) |
| (Other coupling components) |
Table 3: Fastness Properties of Azo Dyes Derived from this compound
| Coupling Component | Substrate | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grayscale 1-5) |
| 2-Naphthol | (e.g., Cotton, Polyester) | (Determined) | (Determined) |
| N,N-Dimethylaniline | (e.g., Cotton, Polyester) | (Determined) | (Determined) |
| (Other coupling components) |
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound follows a well-established chemical reaction pathway.
Safety Precautions
-
This compound may cause skin and eye irritation and respiratory irritation.[1]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2-Nitro-5-(propylthio)aniline synthesis
Technical Support Center: Synthesis of 2-Nitro-5-(propylthio)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. Here is a troubleshooting guide to help you optimize your reaction for a better outcome.
Troubleshooting Guide:
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Incomplete Deprotonation of Propanethiol: The reaction requires the formation of a propylthiolate anion, which is a potent nucleophile. Incomplete deprotonation of propanethiol will result in a lower concentration of the active nucleophile and consequently, a lower yield.
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Solution: Ensure the base used is strong enough and added in a sufficient molar excess to completely deprotonate the propanethiol. If using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride or using ammonia under pressure, which also acts as a base.[1][2][3]
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-
Reaction Temperature and Time: The rate of an SNAr reaction is highly dependent on temperature. The reaction may be too slow at lower temperatures, leading to incomplete conversion within the allotted time.
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Solution: Gradually increase the reaction temperature. For instance, reactions using ammonia are often heated to between 60°C and 100°C in a sealed vessel to increase pressure and accelerate the reaction.[1][4] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Poor Solubility of Reactants: If the starting materials, particularly the 5-substituted-2-nitroaniline, are not well-dissolved in the chosen solvent, the reaction will be slow and inefficient.
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Deactivation of the Aromatic Ring: The SNAr reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to the leaving group. If the electronic properties of your starting material are different, the reaction may be inherently slow.
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my crude product mixture. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common issue. The most probable side product in this synthesis is the disulfide of propanethiol (propyl disulfide).
Troubleshooting Guide:
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Oxidation of Propanethiol: Propanethiol can be easily oxidized to form propyl disulfide, especially in the presence of air (oxygen). This side reaction consumes the nucleophile, reducing the yield of the desired product.
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Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. De-gas your solvent before use.
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-
Side Reactions Promoted by High Temperatures: While higher temperatures can increase the reaction rate, they can also promote decomposition of the starting materials or the product, or lead to other undesired side reactions.
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Solution: Optimize the reaction temperature. It is advisable to keep the temperature below 80°C if possible.[3] Find a balance where the main reaction proceeds at a reasonable rate without significant side product formation.
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-
Excess Nucleophile: While a slight excess of the nucleophile is often used, a large excess can sometimes lead to side reactions or complicate the purification process.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product, this compound. What are the recommended purification methods?
A: Purification can be challenging due to the nature of the product and potential impurities.
Troubleshooting Guide:
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Recrystallization: This is a common and effective method for purifying solid organic compounds.
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Solution: Experiment with different solvent systems for recrystallization. Methanol is often a good starting point for this type of compound.[2] If the product is an oil, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.
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-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating the desired product from impurities.
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Solution: A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a modifier like phosphoric acid or formic acid can be effective for both analysis and preparative separation.[5]
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-
Aqueous Work-up: A proper aqueous work-up after the reaction is crucial to remove inorganic salts and other water-soluble impurities.
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Solution: After the reaction, the mixture can be diluted with water to precipitate the crude product, which can then be filtered and washed.[2] If an organic solvent is used, washing the organic phase with water or brine can help remove impurities.
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Quantitative Data Summary
The following table summarizes typical reaction conditions for the analogous synthesis of 2-Nitro-5-(phenylthio)aniline, which can be adapted for the synthesis of this compound.
| Parameter | Value | Solvent | Yield (%) | Reference |
| Temperature | 60 - 100°C | Isopropanol, Isobutanol, Methanol, Toluene, DMF | >88% | [1][4] |
| Pressure | 3 - 12 bar (autogenous) | Isopropanol, Isobutanol, Toluene | >92% | [1][4] |
| Base | Ammonia, Sodium Hydride, Potassium Carbonate | Various | 77 - 98% | [1][2][3] |
| Reaction Time | 2 - 20 hours | Various | High | [1][4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on methods used for the synthesis of analogous compounds.[1][2] Optimization may be required.
Materials:
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5-Chloro-2-nitroaniline
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Propanethiol
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Ammonia (gas or solution) or Sodium Hydride
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Anhydrous solvent (e.g., Isopropanol, DMF)
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Autoclave or sealed reaction vessel
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Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable autoclave or sealed reaction vessel, suspend 5-chloro-2-nitroaniline in an anhydrous solvent (e.g., isopropanol).
-
Addition of Base and Nucleophile:
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Method A (with Ammonia): Heat the suspension to 60°C and then introduce ammonia gas until a pressure of approximately 9 bar is reached.[1] Then, slowly add propanethiol to the reaction mixture over a period of 1-2 hours while maintaining the temperature and pressure.
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Method B (with Sodium Hydride): In a separate flask under an inert atmosphere, prepare a solution of sodium propylthiolate by adding propanethiol to a suspension of sodium hydride in anhydrous DMF.[2] Then, add this solution to the 5-chloro-2-nitroaniline solution at room temperature.
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-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by TLC or HPLC.
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Work-up:
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After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
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If using an alcohol as a solvent, the product may precipitate upon cooling and can be isolated by filtration.
-
If using a solvent like DMF, dilute the reaction mixture with water to precipitate the crude product.
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-
Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.
Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
- 3. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 5. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Nitro-5-(propylthio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nitro-5-(propylthio)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-2-nitroaniline and 1-propanethiol (propyl mercaptan). This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Q2: What are the critical parameters affecting the yield and purity of the reaction?
A2: Several parameters are crucial for optimizing the yield and purity:
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Choice of Base: The base plays a key role in deprotonating the thiol. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and alkoxides. The choice of base can influence the reaction rate and the formation of side products.
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Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like isopropanol and isobutanol are often used.
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Reaction Temperature and Pressure: The reaction rate is significantly influenced by temperature and pressure. Higher temperatures generally lead to faster reactions but may also promote the formation of impurities.[1] Operating in a sealed reactor under autogenous pressure can accelerate the reaction and improve yields.[1]
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Purity of Starting Materials: The purity of 5-chloro-2-nitroaniline and 1-propanethiol is critical. Impurities in the starting materials can lead to the formation of side products that are difficult to separate from the desired product.
Q3: What are the potential side reactions in this synthesis?
A3: Potential side reactions include:
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Oxidation of the thiol: The propylthiolate anion can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of dipropyl disulfide.
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Reaction of the aniline group: While the nitro group is strongly deactivating, the aniline group can potentially undergo side reactions under harsh conditions.
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Formation of regioisomers: Although the starting material is 5-chloro-2-nitroaniline, impurities or alternative reaction pathways could potentially lead to the formation of other isomers.
Q4: How can the product be purified?
A4: The most common purification method is recrystallization.[2][3] The choice of solvent for recrystallization is critical to obtain high purity crystals. Methanol has been reported as a suitable recrystallization solvent for a similar compound, 2-nitro-5-(phenylthio)aniline.[4] Column chromatography can also be employed for further purification if necessary.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the base is sufficiently strong to deprotonate the thiol. - Check the purity of starting materials. |
| Decomposition of reactants or product. | - Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Incorrect stoichiometry. | - Verify the molar ratios of the reactants and base. | |
| Low Purity of the Product | Presence of unreacted starting materials. | - Ensure the reaction goes to completion. - Optimize the purification method (e.g., recrystallization solvent, number of recrystallizations). |
| Formation of side products (e.g., dipropyl disulfide). | - Perform the reaction under an inert atmosphere. - Optimize the reaction temperature to minimize side reactions. - Employ column chromatography for purification. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the reaction solvent. | - After the reaction, cool the mixture to induce crystallization. - If the product remains in solution, add a non-solvent to precipitate the product. Water is often used for this purpose.[1][2] |
| Oily product obtained instead of solid. | - This may indicate the presence of impurities. Attempt to purify a small sample by chromatography to see if a solid can be obtained. - Try different recrystallization solvents or solvent mixtures. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on procedures for the analogous phenylthio compound. Note: This protocol should be considered a starting point and may require optimization.
Synthesis of this compound
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Reaction Setup: In a sealed reaction vessel (autoclave), suspend 5-chloro-2-nitroaniline in a suitable solvent such as isopropanol.[2]
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Addition of Base and Thiol: Heat the mixture to a specific temperature (e.g., 60-100°C).[1] Add the base (e.g., ammonia, potassium carbonate) followed by the slow addition of 1-propanethiol.[1][2]
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Reaction: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2-20 hours).[1] Monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: After the reaction is complete, cool the reaction vessel to room temperature. If a precipitate has formed, it can be collected by filtration. If the product is in solution, it may be precipitated by the addition of water.[2]
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Purification: Wash the crude product with water and a non-polar solvent like hexane to remove non-polar impurities.[4] Further purify the product by recrystallization from a suitable solvent (e.g., methanol, ethanol).[4] Dry the purified product under vacuum.
Data Presentation
The following tables summarize data for the synthesis of the closely related compound, 2-Nitro-5-(phenylthio)aniline, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Solvent and Reagent Stoichiometry on Yield of 2-Nitro-5-(phenylthio)aniline [1]
| Solvent | Ammonia (equiv.) | Thiophenol (equiv.) | Yield (%) |
| Isopropanol | 10 | 1.1 | 96.4 |
| Isobutanol | 12 | 1.2 | 95.8 |
| Methanol | 15 | 1.0 | 93.1 |
Table 2: Effect of Temperature and Pressure on Yield of 2-Nitro-5-(phenylthio)aniline [1]
| Temperature (°C) / Pressure (bar) | Reaction Time (hours) | Solvent | Yield (%) |
| 80 / 8 | 5 | Isopropanol | 95 |
| 100 / 12 | 2 | Isobutanol | 96 |
| 60 / 3 | 20 | Methanol | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 3. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
- 5. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Nitro-5-(propylthio)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Nitro-5-(propylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side-reactions, or degradation. These may include:
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Unreacted Starting Materials: 5-Chloro-2-nitroaniline and 1-propanethiol.
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Isomeric Impurities: Positional isomers of the product may be present if the starting 5-chloro-2-nitroaniline was not pure.
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Oxidation Products: The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone, especially if the reaction or workup is exposed to oxidizing agents or prolonged heat.
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By-products from Side Reactions: Depending on the reaction conditions, other related substances may be formed.
Q2: My purified this compound is off-color (e.g., dark brown or reddish). What is the likely cause and how can I fix it?
A2: Atypical coloration is often due to the presence of oxidized impurities or residual starting materials. Freshly prepared aniline derivatives can be nearly colorless or pale yellow and may darken upon exposure to air and light due to the formation of highly colored oxidized species.[1]
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Troubleshooting:
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Ensure the crude product is thoroughly washed to remove residual reagents.
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Consider performing a recrystallization, possibly with the addition of a small amount of activated carbon to adsorb colored impurities.
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Purification by column chromatography can also be effective in separating these colored compounds.
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Q3: I am having difficulty recrystallizing this compound. It either oils out or the recovery is very low. What can I do?
A3: Recrystallization success is highly dependent on the choice of solvent and the cooling rate. "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Low recovery can result from using a solvent in which the compound is too soluble at low temperatures.
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Troubleshooting:
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Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For nitroaryl compounds, alcoholic solvents are often a good starting point.[2] Consider solvent pairs like ethanol/water or methanol/water.[3]
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
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Seeding: If crystallization does not initiate, try adding a seed crystal of pure this compound to the cooled solution.
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Q4: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
A4: Co-elution suggests that the polarity of your product and the impurity are very similar under the chosen chromatographic conditions.
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Troubleshooting:
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Solvent System Optimization: Adjust the polarity of your eluent. For normal-phase chromatography (e.g., silica gel), a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will increase the retention time of all components and may improve separation.
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Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.
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Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For challenging separations of isomers, preparative reverse-phase HPLC can be a powerful alternative.[4]
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Troubleshooting Guides
Issue 1: Presence of Starting Material (5-Chloro-2-nitroaniline) in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| A spot corresponding to 5-chloro-2-nitroaniline is observed on TLC analysis of the purified product. | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC before workup. If necessary, increase the reaction time or temperature. |
| Inefficient purification. | 5-Chloro-2-nitroaniline is generally more polar than the product. Optimize column chromatography conditions to improve separation. A less polar eluent should increase the separation between the two compounds on silica gel. |
Issue 2: Formation of Oxidation Products (Sulfoxide/Sulfone)
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis indicates the presence of species with masses corresponding to the addition of one or two oxygen atoms to the product. | Exposure to oxidizing conditions during reaction or workup. | Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Avoid excessive heating. The thioether group can be oxidized by various oxidants.[5] |
| Sulfoxides and sulfones are significantly more polar than the corresponding sulfide. They can typically be separated by column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility at its boiling point.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice for normal-phase chromatography.
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Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for nitroanilines is a mixture of hexane and ethyl acetate.[6]
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Column Packing: Prepare the column by packing the silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
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Elution: Begin eluting with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂S | [7] |
| Molecular Weight | 212.27 g/mol | [7] |
| Melting Point | 71-74 °C | - |
Table 2: Suggested Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale/Notes | Reference |
| Recrystallization | Methanol, Ethanol, Isopropanol | Nitroaryl compounds often recrystallize well from alcoholic solvents. | [2] |
| Ethanol/Water, Methanol/Water | A solvent/anti-solvent system can be effective if a single solvent is not ideal. | [3] | |
| Column Chromatography | Hexane/Ethyl Acetate | A common eluent for separating compounds of moderate polarity on silica gel. | [6] |
| Toluene | Can provide different selectivity for aromatic compounds. | [8][9] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting impurities.
References
- 1. chempanda.com [chempanda.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 9. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
minimizing by-product formation in 2-Nitro-5-(propylthio)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Nitro-5-(propylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halo-substituted 2-nitroaniline, such as 5-chloro-2-nitroaniline, with 1-propanethiol in the presence of a base.[1][2] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide on the aromatic ring.
Q2: What are the potential by-products in the synthesis of this compound?
Several by-products can form during the synthesis, impacting the purity and yield of the final product. The primary potential by-products include:
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Dipropyl disulfide: Formed through the oxidation of 1-propanethiol.[3][4]
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Unreacted starting materials: Residual 5-chloro-2-nitroaniline and 1-propanethiol.
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Isomeric impurities: If the starting 5-chloro-2-nitroaniline contains other positional isomers, these will likely be carried through the reaction, resulting in isomeric impurities in the final product.
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N-propylated and N,N-dipropylated this compound: Although less common under typical SNAr conditions, the amino group of the aniline can potentially undergo alkylation.[5]
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Over-nitrated or other process-related impurities from the synthesis of the starting materials.[6]
Q3: How can I monitor the progress of the reaction and detect by-products?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress and identifying by-products.[6][7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. Note that temperatures above 100°C may promote decomposition.[1] - Ensure the use of a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) to generate the thiolate.[2][8] |
| Decomposition of starting materials or product. | - Avoid excessively high temperatures (>100°C).[1] - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the thiol. | |
| Presence of a significant amount of dipropyl disulfide | Oxidation of 1-propanethiol. | - Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. - Use fresh, high-purity 1-propanethiol. |
| Multiple spots on TLC/HPLC, indicating several impurities | Formation of various by-products (see FAQ 2). | - Optimize the stoichiometry of reactants. A slight excess of the thiol can help drive the reaction to completion, but a large excess may lead to more side reactions. - Control the reaction temperature carefully. - Use a suitable solvent. Polar aprotic solvents like DMF or DMSO are often used in SNAr reactions.[8] |
| Product is difficult to purify | Presence of by-products with similar polarity to the desired product. | - Recrystallization from a suitable solvent (e.g., methanol, ethanol, or isopropanol) is often effective.[2][9] - Column chromatography on silica gel can be used for more challenging separations. A gradient elution system may be necessary. |
| Formation of N-propylated by-products | The amino group of the aniline acts as a nucleophile. | - This is generally a minor side reaction in SNAr with thiols. If it becomes problematic, consider protecting the amine group, although this adds extra steps to the synthesis. A more practical approach is to carefully control the reaction conditions to favor S-alkylation. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[1][2]
Materials:
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5-Chloro-2-nitroaniline
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1-Propanethiol
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Sodium hydroxide (or another suitable base like potassium carbonate)
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Solvent (e.g., isopropanol, methanol, or DMF)
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Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet, suspend 5-chloro-2-nitroaniline (1.0 eq) in the chosen solvent (e.g., isopropanol).
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Add the base (e.g., sodium hydroxide, 1.1-1.5 eq) to the suspension.
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Slowly add 1-propanethiol (1.0-1.2 eq) to the mixture at room temperature while stirring under an inert atmosphere.
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Heat the reaction mixture to a temperature between 60-80°C.
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Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
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Once the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, it can be isolated by filtration. Wash the solid with water and then a cold, non-polar solvent like hexane to remove non-polar impurities.
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If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.
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The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.
Quantitative Data on Reaction Conditions (Adapted from Phenylthio Analog Synthesis) [1]
| Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| Isopropanol | 80 | 8 | 5 | 95 |
| Isobutanol | 100 | 12 | 2 | 96 |
| Methanol | 60 | 3 | 20 | 88 |
Visualizations
References
- 1. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Dipropyl disulfide | C6H14S2 | CID 12377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
troubleshooting trace level quantification of 2-Nitro-5-(propylthio)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level quantification of 2-Nitro-5-(propylthio)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound at trace levels.
Issue 1: Poor Peak Shape (Tailing) for this compound
Question: My chromatogram for this compound shows significant peak tailing, especially at lower concentrations. What could be the cause and how can I resolve this?
Answer:
Peak tailing for polar and nitroaromatic compounds like this compound at trace levels is a common issue. It can be caused by several factors related to the analyte's interaction with the analytical column and the overall system.
Potential Causes and Solutions:
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Secondary Interactions with Residual Silanols: The amine and nitro groups in the analyte can interact with active silanol groups on the surface of C18 columns, leading to peak tailing.
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Solution 1: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column or a column with a different stationary phase that is less prone to secondary interactions. A phenyl-hexyl or a polar-embedded phase column could be a suitable alternative.
-
Solution 2: Mobile Phase Modification:
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Adjust pH: Lowering the pH of the aqueous mobile phase (e.g., with 0.1% formic acid) can help to protonate the aniline group, reducing its interaction with silanols.
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Add a Competing Amine: Introducing a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase. Note: TEA is not suitable for mass spectrometry detection.
-
-
-
Column Contamination: Accumulation of matrix components or previously analyzed compounds on the column can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent, such as a mixture of isopropanol and acetonitrile. If the problem persists, consider replacing the column.
-
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Extra-Column Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted connections or long tubing) can lead to peak broadening and tailing.
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Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
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Issue 2: Low and Inconsistent Recovery of this compound
Question: I am experiencing low and variable recovery of this compound during my sample preparation and analysis. What are the likely reasons for this?
Answer:
Low and inconsistent recovery at trace levels can be attributed to analyte loss during sample preparation or instability.
Potential Causes and Solutions:
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Analyte Adsorption: this compound may adsorb to glassware, plasticware, or the metallic components of the HPLC system.
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Solution 1: Use Silanized Glassware: Pre-treating glassware with a silanizing agent can reduce the number of active sites available for adsorption.
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Solution 2: Use Low-Adsorption Vials: Employ polypropylene or other low-adsorption autosampler vials.
-
Solution 3: Passivate the HPLC System: Repeatedly inject a high-concentration standard of the analyte to saturate the active sites in the system before running your samples.
-
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Analyte Instability: The compound may be susceptible to degradation, particularly in certain solvents or when exposed to light.
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Solution 1: Use Freshly Prepared Solutions: Prepare standards and sample solutions fresh daily.
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Solution 2: Solvent Selection: Evaluate the stability of this compound in different diluents. A mixture of acetonitrile and water is often a good starting point.
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Solution 3: Protect from Light: Use amber vials or cover the autosampler tray to protect solutions from light.
-
-
Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1]
-
Solution 1: Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Solution 2: Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used.
-
Solution 3: Modify Chromatographic Conditions: Adjust the gradient profile to separate the analyte from the interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an LC-MS/MS method for this compound?
A1: Based on methods for structurally similar compounds, a good starting point would be a reverse-phase C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, using a gradient elution. For detection, electrospray ionization (ESI) in positive ion mode is likely to be effective.
Q2: What are the expected major impurities from the synthesis of this compound?
A2: Potential impurities could arise from the starting materials and side reactions during synthesis. These may include unreacted 5-chloro-2-nitroaniline and propanethiol, as well as isomers or over-alkylated byproducts.
Q3: How can I improve the sensitivity of my assay for trace level quantification?
A3: To enhance sensitivity, consider the following:
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Optimize MS/MS Parameters: Perform a thorough optimization of the precursor and product ions, as well as the collision energy, for multiple reaction monitoring (MRM).
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Increase Sample Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.
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Sample Enrichment: Use solid-phase extraction (SPE) to concentrate the analyte from a larger sample volume before injection.
Q4: Is this compound stable in common laboratory solvents?
Quantitative Data Summary
The following table summarizes typical analytical parameters for the trace level quantification of a closely related structural isomer, 2-nitro-4-propyl thio aniline, by LC-MS/MS. These can serve as a starting point for method development for this compound.
| Parameter | Value |
| Limit of Detection (LOD) | ~0.15 ppm |
| Limit of Quantification (LOQ) | ~0.5 ppm |
| **Linearity (R²) ** | >0.999 |
| Recovery | 96.0% - 104.0% |
Experimental Protocols
Representative LC-MS/MS Method for a Structural Isomer (2-nitro-4-propyl thio aniline):
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Column: Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase A: 0.01M ammonium formate in water, pH 6.0 with formic acid[2]
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v)[2]
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Gradient: Isocratic at 40:60 (A:B)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40°C[2]
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Injection Volume: 10 µL
-
Ionization Mode: Negative Ion Electrospray (ESI-)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Sample preparation workflow for trace analysis.
References
addressing stability issues of 2-Nitro-5-(propylthio)aniline during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Nitro-5-(propylthio)aniline during storage. The information is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide
Q1: I have observed a change in the color of my this compound sample during storage. What could be the cause?
A change in color, typically darkening or the appearance of yellow or brown hues, can be an indicator of chemical degradation. This may be caused by several factors, including exposure to light, elevated temperatures, or reaction with atmospheric oxygen. The nitro group and the thioether linkage are the most likely sites of chemical modification.
To troubleshoot this issue, we recommend the following steps:
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Review Storage Conditions: Ensure the material is stored according to the recommended guidelines (see FAQ Q2). Specifically, check if the container was tightly sealed and protected from light.
-
Purity Analysis: Perform a purity analysis of the discolored sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Section 3 for a sample protocol). Compare the chromatogram to that of a fresh or properly stored sample to identify any new impurity peaks.
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Isolate and Characterize Degradants: If significant degradation is observed, you may need to isolate the impurities for structural elucidation, for example, by mass spectrometry, to understand the degradation pathway.
Q2: My recent experimental results using this compound are inconsistent. Could this be related to the stability of the starting material?
Yes, inconsistent experimental results can be a symptom of using a degraded starting material. Degradation can lead to a lower effective concentration of the desired compound and the presence of impurities that may interfere with your reaction.
To investigate this, consider the following:
-
Purity Confirmation: Before use, it is best practice to confirm the purity of your this compound lot, especially if it has been in storage for an extended period. An HPLC analysis is recommended for this purpose.
-
Control Experiment: If possible, perform a control experiment with a freshly opened or newly purchased batch of the compound and compare the results.
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Review Handling Procedures: Ensure that the compound is handled under appropriate conditions (e.g., under an inert atmosphere if it is known to be sensitive to oxidation) to prevent degradation during your experimental setup.
A logical workflow for troubleshooting inconsistent results is outlined in the diagram below.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, based on its chemical structure containing a nitroaniline and a thioether moiety, the following are hypothesized degradation routes:
-
Oxidation of the Thioether: The sulfide can be oxidized to a sulfoxide and subsequently to a sulfone. This is a common degradation pathway for thioethers, often initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This may occur in the presence of reducing agents or under certain catalytic conditions.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light. This can lead to complex reaction pathways, including polymerization or ring modification.
The diagram below illustrates a potential primary degradation pathway involving oxidation.
Caption: Hypothesized oxidative degradation pathway of the thioether moiety.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended based on general guidelines for similar chemical structures[1][2]:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container, consider flushing with an inert gas (e.g., argon or nitrogen) for long-term storage. | Minimizes exposure to atmospheric oxygen and moisture. |
| Light | Store in an amber or opaque container, inside a dark cabinet. | Protects the compound from potential photodegradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Prevents chemical reactions that could degrade the compound. |
Q3: How long can I expect this compound to be stable?
The shelf life of this compound is highly dependent on the storage conditions. When stored as recommended, the compound is expected to remain stable for at least one year. However, it is crucial to perform a purity analysis before use, especially for sensitive applications or after prolonged storage.
The following table provides illustrative stability data based on typical stability studies for organic compounds. Note: This is example data and may not represent the actual stability of this compound.
| Storage Condition | Time Point | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 months | 99.8 | Yellow crystalline solid |
| 6 months | 99.7 | No change | |
| 12 months | 99.5 | No change | |
| 24 months | 99.2 | No change | |
| 25°C/60% RH, Exposed to Air & Light | 0 months | 99.8 | Yellow crystalline solid |
| 6 months | 97.1 | Slight darkening | |
| 12 months | 94.5 | Darkened solid | |
| 24 months | 88.3 | Brownish solid | |
| 40°C/75% RH, Exposed to Air & Light | 0 months | 99.8 | Yellow crystalline solid |
| 3 months | 92.0 | Brownish solid | |
| 6 months | 85.4 | Dark brown solid |
Q4: What analytical methods are suitable for assessing the stability of this compound?
The primary method for assessing the purity and stability of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation of the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities or degradation products.
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required for specific instrumentation and columns.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase as needed.
The workflow for a typical stability study is depicted below.
Caption: General experimental workflow for a stability study.
Protocol 2: Forced Degradation Study
To understand potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides UV and visible light (as per ICH Q1B guidelines).
After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC to observe the formation of degradation products.
References
Navigating the Synthesis of 2-Nitro-5-(propylthio)aniline: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the scale-up synthesis of 2-Nitro-5-(propylthio)aniline, a key chemical intermediate, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during its synthesis, ensuring a smoother and more efficient scale-up process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time, temperature, or mixing may be insufficient. 2. Reagent degradation: Starting materials or reagents may have degraded due to improper storage. 3. Incorrect stoichiometry: The molar ratios of the reactants may be off. | 1. Optimize reaction conditions: Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Verify reagent quality: Use fresh, properly stored reagents. 3. Recalculate and re-measure: Double-check all calculations and measurements for reactant quantities. |
| Formation of Side Products (e.g., Disulfides) | 1. Oxidation of the thiol: Propanethiol can be oxidized to dipropyl disulfide, especially in the presence of air. 2. Competing side reactions: The reaction conditions may favor alternative reaction pathways. | 1. Maintain an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. 2. Control reagent addition: Add the propanethiol or its thiolate salt in a controlled manner to prevent localized high concentrations. |
| Product Purity Issues | 1. Incomplete reaction: Unreacted starting materials remain in the product mixture. 2. Ineffective purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be optimal. | 1. Monitor reaction completion: Use techniques like TLC or HPLC to ensure the reaction has gone to completion. 2. Optimize purification: Experiment with different recrystallization solvents or chromatography conditions. A common method involves recrystallization from methanol.[1] |
| Difficulty in Isolating the Product | 1. Product solubility: The product may be too soluble in the reaction or wash solvents. 2. Oily product: The product may not crystallize easily. | 1. Adjust workup procedure: If the product is in an aqueous layer after workup, perform additional extractions with an appropriate organic solvent. 2. Induce crystallization: Try seeding with a small crystal of the pure product, scratching the inside of the flask, or cooling the solution. |
| Scale-Up Challenges (e.g., Exotherms, Mixing) | 1. Poor heat transfer: In larger reactors, exothermic reactions can lead to dangerous temperature increases. 2. Inefficient mixing: Inadequate agitation can result in localized "hot spots" and incomplete reactions. | 1. Ensure adequate cooling: Use a reactor with a cooling jacket and monitor the internal temperature closely. 2. Employ efficient stirring: Use an overhead stirrer with a suitable impeller for the reactor size and viscosity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 5-chloro-2-nitroaniline with 1-propanethiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the chloride on the aromatic ring.
Q2: What is the role of the base in this reaction?
A2: The base is crucial for deprotonating the 1-propanethiol to form the propylthiolate anion. This anion is a much stronger nucleophile than the neutral thiol, which is necessary for the SNAr reaction to proceed efficiently. Common bases include sodium hydride in a solvent like dimethylformamide (DMF) or the use of ammonia under pressure.[1][2][3]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary, but a common approach involves stirring 5-chloro-2-nitroaniline with sodium propanethiolate (formed in situ from 1-propanethiol and a base like sodium hydride) in a solvent like DMF at room temperature (20-30°C) for several hours.[1] Alternatively, the reaction can be carried out at elevated temperatures (e.g., 55°C) with sodium sulfide nonahydrate and chloropropane in methanol.[4] For scale-up, using ammonia in an autoclave at elevated temperature (e.g., 60-100°C) and pressure can lead to high yields.[2][3]
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: Nitroanilines and their derivatives can be toxic and may have explosive properties.[5][6][7] It is essential to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]
-
Avoid inhalation of dusts and vapors.[5]
-
Be mindful of potential exotherms during the reaction, especially on a larger scale.
-
Handle sodium hydride, a flammable solid, with extreme care under an inert atmosphere.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[8] Other methods include measuring the melting point (literature value is 71-74°C) and using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound and its phenylthio analog, providing a basis for comparison and process optimization.
| Parameter | This compound | 2-Nitro-5-(phenylthio)aniline | Reference |
| Yield | 83-97% (alkylation reaction) | 88-98% | [2][4] |
| Reaction Temperature | 30-55°C (alkylation) | 20-100°C | [1][2][4] |
| Reaction Time | Not specified | 2-20 hours | [1][2] |
| Melting Point | 71-74°C | Not specified | [9] |
| Molecular Weight | 212.27 g/mol | 246.29 g/mol | [2][10] |
Experimental Protocols
Method 1: Synthesis via Nucleophilic Aromatic Substitution with Sodium Hydride
This protocol is adapted from the synthesis of the analogous 2-nitro-5-(phenylthio)aniline.[1]
-
Preparation of Sodium Propylthiolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (e.g., 2.53 g of a 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and add 1-propanethiol (equivalent to 6.2 mL of thiophenol in the reference) dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Reaction with 5-Chloro-2-nitroaniline: To the freshly prepared solution of sodium propylthiolate, add 5-chloro-2-nitroaniline (5 g) portion-wise.
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Stir the resulting mixture at room temperature (20-30°C) for 3 hours.
-
Workup and Purification: Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with hexane to remove nonpolar impurities.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Method 2: Synthesis via Alkylation
This protocol is based on a patented method for the preparation of 4-propylthio-2-nitroaniline.[4]
-
Reaction Setup: In a 250 mL four-necked flask, combine the dithioether precursor (35.08 g, derived from 4-chloro-2-nitroaniline) and methanol (70.17 g).
-
Add sodium sulfide nonahydrate (54.81 g) to the mixture and maintain the temperature for 30 minutes.
-
Alkylation: At 55°C, add 1-chloropropane (17.80 g) dropwise.
-
Allow the reaction to proceed to completion.
-
Isolation: Separate the product to obtain 4-propylthio-2-nitroaniline.
Visualizing the Process
To better understand the experimental workflow and logical relationships in the synthesis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Synthesis routes of 2-Nitro-5-(phenylthio)aniline [benchchem.com]
- 2. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 3. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 4. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
- 5. westliberty.edu [westliberty.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 10. This compound | 57780-75-3 [chemicalbook.com]
Technical Support Center: Method Validation for 2-Nitro-5-(propylthio)aniline Genotoxic Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of the potential genotoxic impurity (GTI), 2-Nitro-5-(propylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a potential genotoxic impurity?
A1: this compound contains a nitroaromatic functional group, which is a known structural alert for mutagenicity.[1] Regulatory guidelines, such as ICH M7, mandate the control of such impurities to a very low level, often determined by the Threshold of Toxicological Concern (TTC).[2][3][4] The TTC for a genotoxic impurity is typically 1.5 µ g/day for lifetime exposure.[3][4]
Q2: What is the most suitable analytical technique for the trace-level analysis of this compound?
A2: For non-volatile and thermally labile compounds like nitroanilines, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the preferred techniques.[5][6] Given the need for high sensitivity to detect trace levels of genotoxic impurities, coupling HPLC/UHPLC with a mass spectrometry (MS) detector (LC-MS/MS) is often the method of choice.[2][7][8] A UV detector can also be used if the impurity has a sufficient chromophore and the required sensitivity can be achieved.[5]
Q3: What are the key method validation parameters for a genotoxic impurity analytical method?
A3: According to the ICH Q2(R1) guideline, the key validation parameters for a quantitative impurity method include Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Range, Accuracy, and Precision (Repeatability and Intermediate Precision).[4][9][10][11] Robustness should also be considered during method development.[10]
Q4: What are typical acceptance criteria for these validation parameters at trace levels?
A4: Due to the low concentrations involved in GTI analysis, acceptance criteria can be wider than for standard assay methods. The table below summarizes typical criteria.
Data Presentation: Method Validation Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria for GTI Analysis |
| Specificity | The method must demonstrate the ability to unequivocally assess the analyte in the presence of the active pharmaceutical ingredient (API), other impurities, and degradation products. No significant interference should be observed at the retention time of the analyte. |
| Limit of Quantitation (LOQ) | The LOQ must be at or below the control threshold (e.g., the limit calculated from the TTC). Signal-to-noise ratio is typically ≥ 10.[12] |
| Limit of Detection (LOD) | Signal-to-noise ratio is typically ≥ 3. |
| Linearity | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99.[8] |
| Range | From the LOQ to 120% of the specification limit for the impurity.[4][10][11][12] |
| Accuracy | Recovery of the impurity, typically assessed by spiking experiments at multiple levels (e.g., LOQ, 100%, and 120% of the specification limit), should be within 80-120%.[12] |
| Precision (RSD) | Repeatability: RSD at the LOQ should typically be ≤ 20%. Intermediate Precision: RSD should be within established laboratory limits, often slightly higher than repeatability.[12] |
| Solution Stability | Analyte should be stable in the prepared solution for a defined period (e.g., 24 hours) under specified storage conditions, with a recovery of ±10-15% of the initial value. |
Experimental Protocols
Proposed HPLC-MS/MS Method for this compound
This protocol is a starting point and should be optimized as part of method development. It is adapted from a method for a structurally similar compound.[3]
-
Column: Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.01M Ammonium Formate in water, pH adjusted to 6.0 with formic acid.
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).
-
Elution Mode: Isocratic or Gradient (to be optimized for separation from API and other impurities). A starting point could be a 40:60 (v/v) ratio of Mobile Phase A to Mobile Phase B.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.
-
Detector: Triple Quadrupole Mass Spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be determined based on analyte response).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound.
Sample Preparation
Sample preparation is critical to minimize matrix effects and ensure accurate quantification at trace levels.[7]
-
Diluent Selection: Acetonitrile is often a good starting choice as it provides good solubility for both the analyte and the API, leading to better response and peak shape.[8]
-
Procedure:
-
Accurately weigh a suitable amount of the Active Pharmaceutical Ingredient (API) to achieve a final concentration where the GTI limit is well above the method's LOQ (e.g., 10 mg/mL).
-
Dissolve the API in the selected diluent.
-
Sonicate if necessary to ensure complete dissolution.
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Filter the solution through a 0.22 µm syringe filter before injection to protect the analytical column.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Use a modern, end-capped, high-purity silica column. If tailing persists, consider adjusting the mobile phase pH to suppress silanol ionization (e.g., pH < 3) or adding a competing base like triethylamine (use with caution as it can affect MS sensitivity).[13][14] |
| Column Overload | Reduce the injection volume or dilute the sample.[13][15] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for solubility, inject a smaller volume.[16] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13][15] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Increase the column equilibration time before the first injection, especially when using gradient elution.[15] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use a high-quality buffer.[15] |
| Fluctuating Column Temperature | Use a thermostatted column compartment and ensure it is set to the method's specified temperature.[15] |
| Pump Malfunction or Leaks | Check for pressure fluctuations. Purge the pump to remove air bubbles. Check all fittings for leaks.[16][17] |
Issue 3: Low Sensitivity / No Peak Detected
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions using a standard solution of the analyte. |
| Analyte Instability | This compound may be unstable in certain solvents or pH conditions. Assess the stability of the analyte in the prepared sample solution over time.[7] Consider preparing samples immediately before analysis. |
| Matrix Suppression/Enhancement | The API or other excipients may be suppressing the ionization of the analyte. Dilute the sample further or develop a sample clean-up procedure (e.g., Solid Phase Extraction - SPE).[7] |
| Sample Preparation Error | Verify the concentration of the API and ensure the spiking level of the impurity standard is correct. |
Visualizations
Caption: A flowchart illustrating the typical workflow for validating an analytical method for a genotoxic impurity, following ICH Q2(R1) guidelines.
Caption: A logical diagram for systematically troubleshooting common HPLC issues by isolating potential causes.
References
- 1. rroij.com [rroij.com]
- 2. pharmtech.com [pharmtech.com]
- 3. jchps.com [jchps.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jetir.org [jetir.org]
Validation & Comparative
Comparative Guide to Analytical Methods for 2-Nitro-5-(propylthio)aniline
This guide provides a comparative overview of analytical methodologies for the quantification and validation of 2-Nitro-5-(propylthio)aniline, a key intermediate in the synthesis of various organic compounds, including potential antiparasitic agents. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and safety of pharmaceutical products and research materials. This document details two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing exemplary experimental protocols and performance data derived from closely related compounds.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound. The choice between these methods often depends on the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control versus trace impurity analysis).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on liquid chromatography, followed by ionization and mass analysis, providing high selectivity and sensitivity. |
| Applicability | Ideal for routine quality control, purity assessment, and quantification of the main component. | Best suited for trace-level quantification, impurity profiling, and identification of genotoxic impurities. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High sensitivity, often in the pg/mL to fg/mL range, making it ideal for detecting trace impurities. |
| Selectivity | Good, based on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere. | Excellent, based on both retention time and mass-to-charge ratio of the analyte and its fragments. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.999 |
| Limit of Detection (LOD) | Analyte-dependent, generally higher than LC-MS/MS. | Can be as low as 0.15 ppm for related compounds.[1] |
| Limit of Quantification (LOQ) | Analyte-dependent, generally higher than LC-MS/MS. | Can be as low as 0.5 ppm for related compounds.[1] |
| Accuracy (Recovery) | Typically within 98-102%. | For a related impurity, recovery was found to be between 94% and 104%.[1] |
| Precision (RSD) | Typically < 2%. | For a related impurity, precision is generally low and within acceptable limits. |
| Throughput | High, with potential for automation. | Moderate, may require more extensive sample preparation and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk material or as a significant component in a mixture.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid) can be added.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards and samples within the desired concentration range.
Quantification:
A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
HPLC-UV Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the trace-level quantification of this compound, particularly in complex matrices or for identifying it as a potential genotoxic impurity. The following protocol is based on a validated method for a closely related isomer.[1]
Chromatographic Conditions:
-
Column: Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase:
-
Gradient: Isocratic elution with a 40:60 (v/v) ratio of Solution A to Solution B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined through infusion experiments.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Spike the sample matrix (e.g., drug substance) with known amounts of the analyte for calibration and recovery studies.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 ppm to 3.6 ppm).[1]
Method Validation:
The method should be validated according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[1]
LC-MS/MS Experimental Workflow
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will be dictated by the specific requirements of the analysis. HPLC-UV offers a robust and straightforward method for routine quality control and quantification of the bulk material. For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex matrices, LC-MS/MS is the superior technique. The provided protocols and comparative data, based on closely related compounds, offer a strong foundation for the development and validation of analytical methods for this compound.
References
A Comparative Analysis of 2-Nitro-5-(propylthio)aniline and Its Analogues as Precursors for Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 2-Nitro-5-(propylthio)aniline and its analogues, focusing on their role as pivotal intermediates in the synthesis of benzimidazole-based anthelmintic drugs. Due to a lack of extensive research on the direct biological activities of these aniline precursors, this comparison emphasizes the structure-activity relationships (SAR) of their resulting benzimidazole derivatives. The performance of these final compounds offers valuable insights into the influence of the thioether substituent on anthelmintic efficacy.
Introduction
This compound and its analogues are key building blocks in the synthesis of a class of broad-spectrum anthelmintics known as benzimidazoles.[1] The most notable example is Fenbendazole, a widely used veterinary drug. The core structure of these aniline precursors, featuring a nitro group ortho to an amine and a thioether group at the 5-position, is crucial for their conversion into biologically active benzimidazole carbamates. This guide will explore the synthesis of these precursors and delve into the anthelmintic activities of their derivatives, providing a basis for understanding the impact of varying the alkylthio and arylthio side chains.
Synthesis of 2-Nitro-5-(substituted-thio)aniline Analogues
The general synthesis of 2-Nitro-5-(substituted-thio)aniline analogues involves the nucleophilic aromatic substitution of a halogen on a 2-nitroaniline derivative with a corresponding thiol.
A common synthetic route is the reaction of 5-chloro-2-nitroaniline with various thiols (e.g., propanethiol, thiophenol) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride from the aromatic ring.
General Reaction Scheme:
References
Comparative Efficacy of Anthelmintics Derived from 2-Nitro-5-(propylthio)aniline and Related Benzimidazoles
A Guide for Researchers and Drug Development Professionals
While direct experimental data on the anthelmintic efficacy of 2-Nitro-5-(propylthio)aniline is not extensively available in peer-reviewed literature, its structural similarity to key intermediates in the synthesis of widely-used benzimidazole anthelmintics, such as albendazole, suggests its potential as a scaffold for novel drug candidates. This guide provides a comparative overview of the efficacy of benzimidazole anthelmintics, with a focus on albendazole and its metabolites, to serve as a benchmark for the evaluation of new derivatives. Standardized experimental protocols and the underlying mechanism of action are detailed to aid in the design and interpretation of future efficacy studies.
Mechanism of Action: Targeting the Cytoskeleton
The primary mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic helminths.[1][2] These drugs exhibit a high affinity for parasite β-tubulin, binding to it and inhibiting its polymerization into microtubules.[2][3] This disruption of the cytoskeleton has several downstream effects that are detrimental to the parasite:
-
Arrest of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their formation, benzimidazoles effectively halt cell proliferation.[1]
-
Impaired Nutrient Absorption: The intestinal cells of nematodes rely on a microtubule-dependent infrastructure for the absorption of nutrients like glucose. Disruption of this network leads to energy depletion.[4][5]
-
Inhibition of Metabolic Enzymes: At higher concentrations, some benzimidazoles can also inhibit key enzymes in the parasite's energy metabolism, such as fumarate reductase and malate dehydrogenase, further contributing to ATP depletion and eventual death of the parasite.[2][4][6]
The selective toxicity of benzimidazoles towards parasites over their mammalian hosts is attributed to a significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[7]
Comparative In Vivo Efficacy of Albendazole
Albendazole, a prominent benzimidazole anthelmintic, demonstrates broad-spectrum activity against a variety of intestinal nematodes. Its efficacy, typically measured by cure rates and fecal egg count reduction rates, varies depending on the parasite species and the dosage regimen.
| Parasite Species | Dosage | Cure Rate (%) | Egg Reduction Rate (%) |
| Ascaris lumbricoides (Roundworm) | 400 mg single dose | 95 | >95 |
| Trichuris trichiura (Whipworm) | 400 mg single dose | 48 | >80 |
| Ancylostoma duodenale (Hookworm) | 400 mg single dose | 92 | >90 |
| Necator americanus (Hookworm) | 400 mg single dose | 75 | >85 |
| Enterobius vermicularis (Pinworm) | 400 mg single dose | 98 | Not typically measured |
| Strongyloides stercoralis | 400 mg daily for 3 days | 62 | Not typically measured |
| Taenia spp. (Tapeworm) | 400 mg daily for 3 days | 85 | Not typically measured |
| Hymenolepis nana | 400 mg daily for 3 days | 68 | Not typically measured |
Data compiled from a comprehensive review of studies published through March 1998.[8]
Experimental Protocols for Efficacy Assessment
The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro assays. These protocols are crucial for obtaining reproducible and comparable data.
In Vivo: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for assessing the efficacy of an anthelmintic in livestock and is adaptable for human studies.[9][10] It compares the number of parasite eggs in feces before and after treatment.
Protocol Outline:
-
Pre-treatment Sampling: Collect individual fecal samples from a designated group of infected subjects (e.g., 10-20 animals) on Day 0, prior to treatment.[10][11]
-
Treatment: Administer the anthelmintic test compound at the desired dose. A control group receiving a placebo or a standard anthelmintic should be included.
-
Post-treatment Sampling: Collect fecal samples from the same individuals 10-14 days after treatment.[10][12]
-
Egg Counting: Use a standardized technique, such as the modified McMaster or Mini-FLOTAC method, to quantify the number of eggs per gram (EPG) of feces for each sample.[9][13]
-
Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula:
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
A reduction of 90-95% or greater is generally considered effective.[10][12]
In Vitro: Larval Migration Inhibition Assay (LMIA)
The LMIA assesses the ability of an anthelmintic to inhibit the motility and migration of infective third-stage larvae (L3).[14][15]
Protocol Outline:
-
Larval Preparation: Obtain L3 larvae of the target parasite from fecal cultures.
-
Incubation: Incubate a known number of larvae (e.g., 30-400 per well) in a multi-well plate with serial dilutions of the test compound for a set period (e.g., 48 hours).[15][16] Include positive (standard anthelmintic) and negative (solvent control) controls.
-
Migration Setup: Transfer the larvae to a migration apparatus, which typically consists of a fine mesh sieve (e.g., 25 µm) that separates the larvae from a collection well.[16]
-
Migration: Allow the larvae to migrate through the mesh for a defined period (e.g., 2 hours).[16]
-
Quantification: Count the number of larvae that have successfully migrated into the collection well.
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration of the test compound and determine the EC50 (half-maximal effective concentration).
In Vitro: Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Protocol Outline:
-
Tubulin Preparation: Purify tubulin from a parasitic or mammalian source.
-
Assay Setup: In a multi-well plate, combine the purified tubulin with the test compound at various concentrations in a polymerization buffer.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).
-
Measurement: Monitor the increase in absorbance or fluorescence over time, which corresponds to the rate and extent of tubulin polymerization. Commercial kits are available for this assay.[17]
-
Data Analysis: Compare the polymerization curves of the test compound with those of positive (e.g., colchicine) and negative (DMSO) controls to determine the inhibitory activity.[17][18]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. youtube.com [youtube.com]
- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. ijraset.com [ijraset.com]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Albendazole: a review of anthelmintic efficacy and safety in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. combar-ca.eu [combar-ca.eu]
- 12. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 13. wool.com [wool.com]
- 14. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 15. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 2-Nitro-5-(propylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The fundamental physical and chemical properties of 2-Nitro-5-(propylthio)aniline are summarized in Table 1, alongside those of the comparator compounds. These properties are crucial for sample handling, purification, and analysis.
| Property | This compound | 2-Nitroaniline | 4-Nitroaniline |
| Molecular Formula | C₉H₁₂N₂O₂S[1][2] | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 212.27 g/mol [1][2] | 138.12 g/mol | 138.12 g/mol |
| CAS Number | 57780-75-3[2] | 88-74-4 | 100-01-6 |
| Melting Point | 71-74 °C[2][3] | 71.5 °C | 146-149 °C |
| Appearance | Expected to be a yellow to orange crystalline solid | Orange-yellow needles | Yellow to brown crystalline powder |
Structural Elucidation by Spectroscopic Methods
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected outcomes and comparisons are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the substituent effects of the nitro, amino, and propylthio groups on the aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propyl group protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons. In contrast, the simpler spectra of 2-nitroaniline and 4-nitroaniline provide a baseline for understanding the influence of the propylthio group.
Table 2: Comparison of ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Aromatic Protons (ppm) | Propyl Protons (ppm) | Amino Protons (ppm) |
| This compound | δ 7.8-8.0 (d, 1H), 7.2-7.4 (dd, 1H), 6.7-6.9 (d, 1H) | δ 2.8-3.0 (t, 2H), 1.6-1.8 (m, 2H), 0.9-1.1 (t, 3H) | δ 5.0-6.0 (br s, 2H) |
| 2-Nitroaniline | δ 8.10 (dd, 1H), 7.35 (ddd, 1H), 6.82 (dd, 1H), 6.69 (ddd, 1H)[4] | N/A | δ 6.1 (br s, 2H)[4] |
| 4-Nitroaniline | δ 7.98 (d, 2H), 6.64 (d, 2H) | N/A | δ 6.71 (br s, 2H)[5] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 3: Comparison of ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Aromatic Carbons (ppm) | Propyl Carbons (ppm) |
| This compound | δ 150-155 (C-NH₂), 140-145 (C-NO₂), 130-135 (C-S), 115-125 (3 CH) | δ 35-40 (-S-CH₂-), 20-25 (-CH₂-), 10-15 (-CH₃) |
| 2-Nitroaniline | δ 147.6, 136.8, 126.6, 119.3, 116.8, 115.4 | N/A |
| 4-Nitroaniline | δ 155.8, 135.7, 126.5, 112.4[5] | N/A |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro, amino, and thioether groups, as well as the aromatic ring, are key identifiers.
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Nitroaniline | 4-Nitroaniline |
| N-H Stretch (Amine) | 3500-3300 (two bands) | 3480, 3365 | 3485, 3360 |
| C-H Stretch (Aromatic) | 3100-3000 | ~3080 | ~3070 |
| C-H Stretch (Aliphatic) | 2960-2850 | N/A | N/A |
| N=O Stretch (Nitro) | 1530-1500 (asymmetric), 1350-1320 (symmetric) | 1505, 1340 | 1500, 1335 |
| C=C Stretch (Aromatic) | 1620-1580 | 1620, 1575 | 1635, 1590 |
| C-S Stretch | 700-600 | N/A | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 212. The fragmentation pattern would likely involve the loss of the propyl group, the nitro group, and other characteristic cleavages. Predicted collision cross-section data for various adducts can also be used for confirmation.[6]
Table 5: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (Predicted/Known) |
| This compound | 212 | [M-C₃H₇]⁺, [M-NO₂]⁺, [M-S-C₃H₇]⁺ |
| 2-Nitroaniline | 138 | [M-NO₂]⁺, [M-H-HCN]⁺ |
| 4-Nitroaniline | 138 | [M-NO₂]⁺, [M-NO]⁺, [M-O]⁺ |
Experimental Protocols
The following are general protocols for the key analytical techniques used in the structural characterization of this compound and its alternatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Characterization Workflow
The logical flow of experiments for the structural characterization and confirmation of this compound can be visualized as follows:
Signaling Pathways and Logical Relationships
The relationship between the different analytical techniques and the information they provide for structural elucidation can be represented as follows:
This guide provides a comprehensive framework for the structural characterization and confirmation of this compound. By following the outlined experimental protocols and comparing the obtained data with the provided information for related compounds, researchers can confidently verify the structure of their synthesized material.
References
- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 3. This compound | 57780-75-3 [chemicalbook.com]
- 4. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - this compound (C9H12N2O2S) [pubchemlite.lcsb.uni.lu]
Analysis of Potential Genotoxic Impurities in the Synthesis of 2-Nitro-5-(propylthio)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of potential genotoxic impurities (PGIs) in the synthesis of 2-Nitro-5-(propylthio)aniline, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The document outlines the primary synthetic pathway, identifies potential genotoxic impurities based on the chemistry involved, and offers a comparative overview of analytical methodologies for their detection and quantification. Detailed experimental protocols and visual workflows are provided to assist researchers in implementing robust analytical control strategies.
Synthesis of this compound
The most common industrial synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, 5-chloro-2-nitroaniline is reacted with propylthiol in the presence of a base.
Potential Genotoxic Impurities
Based on the starting materials, reagents, and potential side reactions, the following have been identified as potential genotoxic impurities:
-
5-Chloro-2-nitroaniline: An unreacted starting material. Chloro-nitroaromatic compounds are often classified as potential mutagens.[1][2]
-
Propylthiol: An unreacted starting material. While not a classic genotoxic alert, its reactivity warrants control.
-
Dipropyl disulfide: Formed via the oxidation of propylthiol. Disulfides can have biological activity and should be monitored.
-
2-Nitro-5-(propylsulfinyl)aniline and 2-Nitro-5-(propylsulfonyl)aniline: Potential oxidation products of the final molecule. The introduction of sulfoxide and sulfone functionalities can alter the toxicological profile of a molecule.
Comparative Analysis of Analytical Methods
The detection and quantification of these potential genotoxic impurities at trace levels require highly sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. The following table provides a comparison of these methods for the analysis of the identified PGIs.
| Potential Genotoxic Impurity | Analytical Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| 5-Chloro-2-nitroaniline | LC-MS/MS | < 1 ppm | High sensitivity and specificity, suitable for non-volatile compounds. | Matrix effects can be a challenge. |
| GC-MS | ~1-10 ppm | Good for volatile and semi-volatile compounds, robust. | Derivatization may be required for polar analytes. | |
| Propylthiol | GC-MS (Headspace) | < 10 ppm | Ideal for volatile compounds, minimizes matrix interference. | Sample preparation can be complex. |
| Dipropyl disulfide | GC-MS | < 1 ppm | Excellent sensitivity and selectivity for this volatile impurity. | |
| 2-Nitro-5-(propylsulfinyl)aniline | LC-MS/MS | < 1 ppm | Best suited for these less volatile, more polar oxidized products. | |
| 2-Nitro-5-(propylsulfonyl)aniline | LC-MS/MS | < 1 ppm | High sensitivity and structural confirmation capabilities. |
Experimental Protocols
LC-MS/MS Method for 5-Chloro-2-nitroaniline and Oxidized Byproducts
This method is suitable for the simultaneous determination of the starting material 5-chloro-2-nitroaniline and its potential oxidized byproducts, 2-nitro-5-(propylsulfinyl)aniline and 2-nitro-5-(propylsulfonyl)aniline.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Chloro-2-nitroaniline: Precursor ion > Product ion (to be determined by infusion of a standard).
-
2-Nitro-5-(propylsulfinyl)aniline: Precursor ion > Product ion (to be determined by infusion of a standard).
-
2-Nitro-5-(propylsulfonyl)aniline: Precursor ion > Product ion (to be determined by infusion of a standard).
-
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50). Further dilute as necessary to fall within the calibration range.
GC-MS Method for Propylthiol and Dipropyl disulfide
This method is designed for the analysis of the volatile and semi-volatile impurities, propylthiol and dipropyl disulfide.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 40 °C for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Selected Ion Monitoring (SIM) ions:
-
Propylthiol: To be determined from the mass spectrum of a standard.
-
Dipropyl disulfide: m/z 150 (molecular ion), 108, 75.[3]
-
-
-
Sample Preparation:
-
For Dipropyl disulfide: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
For Propylthiol: Use a headspace sampling technique. Place a weighed amount of the sample in a headspace vial, seal, and heat to an appropriate temperature (e.g., 80 °C) for a set time before injecting the headspace gas.
-
Visualizations
Caption: Synthesis of this compound and potential impurity formation pathways.
Caption: General experimental workflow for the analysis of potential genotoxic impurities.
References
A Comparative Guide to HPLC and GC for Nitroaniline Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of nitroaniline derivatives is critical in various fields, including pharmaceuticals, environmental monitoring, and industrial synthesis, due to their roles as key intermediates and potential pollutants.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose.[2] The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the specific goals of the analysis.[3]
This guide provides an objective comparison of HPLC and GC for the analysis of nitroaniline derivatives, supported by experimental data and detailed protocols to inform method selection and implementation.
Core Principles: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] A high-pressure pump pushes the sample dissolved in the mobile phase through a column packed with the stationary phase.[4] HPLC is exceptionally well-suited for non-volatile and thermally unstable compounds, as it typically operates at ambient or slightly elevated temperatures.[5] For nitroanilines, which can be thermolabile, HPLC is an excellent alternative to GC because a derivatization step is not required.[2][6]
Gas Chromatography (GC): GC separates volatile and thermally stable compounds.[4] In this method, a sample is vaporized and injected into a column, where it is carried by an inert gas (the mobile phase) over a stationary phase.[4] Because nitroaniline derivatives are often polar and thermolabile, traditional GC analysis frequently requires a derivatization step to increase their volatility and thermal stability, a process that can be both time-consuming and complex.[2][6]
Data Presentation: Performance Comparison
The selection of an analytical technique is often driven by its performance characteristics. The following table summarizes quantitative data for the analysis of nitroaniline derivatives by HPLC and GC, compiled from various studies.
| Parameter | HPLC | GC |
| Principle | Separation of non-volatile/thermally unstable compounds based on partitioning between liquid mobile and solid stationary phases.[4][5] | Separation of volatile/thermally stable compounds in a gaseous mobile phase.[4][5] |
| Analytes | o-, m-, p-Nitroaniline & other derivatives. | Aniline, Nitroaniline isomers & other derivatives.[7] |
| Sample Matrix | Wastewater, Tap Water, Pond Water, Broiler Tissue, Blood, Air (aerosol).[1][6][8][9] | Environmental Samples (water, solids), Air, Drug Substances.[7][10][11] |
| Limit of Detection (LOD) | ≤ 0.2 µg/L (UV)[1]; 0.033 µM (UV)[12]; 10 µg/kg (MS/MS)[1]; 0.1-0.2 µg/L (UV)[6] | 0.001 µg/g (MS for 4-Methoxy-2-nitroaniline).[10] |
| Limit of Quantification (LOQ) | 30 µg/kg (MS/MS)[1]; 2.0-7.4 µg/L (HRMS)[9] | 0.003 µg/g (MS for 4-Methoxy-2-nitroaniline).[10] |
| Linear Range | 1 - 100 µg/L[1]; 0.1 - 100 µM[12] | 0.003 - 0.008 µg/g (for 4-Methoxy-2-nitroaniline).[10] |
| Advantages | No derivatization needed for polar/thermolabile compounds[2][6]; High sensitivity and selectivity, especially with MS detectors; Full automation with on-line SPE is possible.[6] | High efficiency and sharp peaks for volatile compounds[5]; Well-established methods (e.g., EPA 8131)[7]; High sensitivity with specific detectors (NPD, MS).[7] |
| Disadvantages | Higher operational cost due to solvent consumption.[3] | Often requires derivatization for nitroanilines, adding complexity[2][6]; High temperatures can degrade sensitive analytes[5]; System inertness is critical; Some isomers may co-elute on standard columns.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for HPLC and GC analysis of nitroaniline derivatives.
HPLC-UV Method for Nitroaniline Isomers in Water
This protocol is adapted from methods utilizing solid-phase extraction for sample preconcentration followed by HPLC-UV detection.[1][6]
1. Sample Preparation (On-line Solid-Phase Extraction)
-
SPE Cartridge: Use a suitable cartridge, such as a Dionex SolEx™ HRP cartridge (2.1 × 20 mm).[6]
-
Enrichment: Load a specific volume of the water sample (e.g., tap or pond water) onto the SPE cartridge.[6]
-
Elution: The trapped analytes are automatically eluted from the cartridge and transferred to the analytical column.[6]
2. Chromatographic Conditions
-
Analytical Column: Acclaim™ 120 C18, 3 µm, 3 × 150 mm.[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[13] For example, a mixture of methanol and o-phosphoric acid can also be employed.[12]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV-Vis detector set at a wavelength appropriate for nitroanilines (e.g., 254 nm or 375 nm).[3][8]
-
Analysis Time: A complete analysis, including column reconditioning, can take around 30 minutes.[6]
GC-NPD Method for Aniline Derivatives in Environmental Samples
This protocol is based on the principles outlined in EPA Method 8131 for the analysis of aniline and its derivatives.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: Extract water samples with methylene chloride at a pH > 11.[7] Solid samples can be extracted using a methylene chloride/acetone mixture (1:1).[7]
-
Cleanup (Optional): If interferences are present, use cleanup techniques like Florisil Column Cleanup (Method 3620) or Gel Permeation Chromatography (Method 3640).[7]
-
Solvent Exchange: Prior to GC-NPD analysis, the extraction solvent must be exchanged into toluene.[7]
2. Chromatographic Conditions
-
Column: SE-54 fused silica capillary column (or an alternative like SE-30 to resolve co-eluting pairs).[7]
-
Carrier Gas: Helium.[14]
-
Injection: Splitless injection is suitable.[15] An inert injection liner is critical for good chromatography.[15]
-
Temperature Program: A temperature gradient is used to separate the compounds. An example program:
-
Initial temperature: 50°C.
-
Ramp 1: Increase to 125°C at 3°C/minute, hold for 5 minutes.
-
Ramp 2: Increase to 230°C at 45°C/minute, hold for 5 minutes.[14]
-
-
Detector: Nitrogen Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for confirmation.[7]
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described above.
Caption: Workflow for HPLC analysis of nitroaniline derivatives.
Caption: Workflow for GC analysis of nitroaniline derivatives.
Conclusion and Recommendations
Both HPLC and GC are robust techniques for the analysis of nitroaniline derivatives, each with distinct advantages.
-
HPLC is generally the preferred method for nitroaniline derivatives, especially in complex matrices like biological fluids or wastewater.[1][9] Its ability to analyze these polar and often thermolabile compounds in their native form without derivatization simplifies sample preparation and avoids potential side reactions, making it a more direct and often more reliable approach.[2][6] The development of highly sensitive detectors like tandem mass spectrometry (LC-MS/MS) further enhances its capabilities for trace-level detection and quantification.[1][16]
-
GC is a viable, high-efficiency alternative , particularly when analyzing for a predefined list of volatile and semi-volatile compounds in environmental samples, as outlined in standardized methods like those from the EPA.[7] It can be very sensitive, especially with specific detectors like NPD or when coupled with a mass spectrometer.[7] However, the potential need for derivatization and the critical requirement for an inert system to prevent analyte degradation are significant considerations.[2][15]
For drug development professionals and researchers working with novel nitroaniline derivatives or requiring high accuracy in complex biological matrices, HPLC, particularly UPLC-HRMS, offers superior performance in terms of sensitivity, specificity, and applicability. [9] For routine environmental monitoring where standardized methods exist and high-throughput of volatile analytes is needed, GC remains a powerful and cost-effective tool.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. cdc.gov [cdc.gov]
- 9. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. tsijournals.com [tsijournals.com]
- 15. P-Nitroaniline GC Method - Chromatography Forum [chromforum.org]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-Nitro-5-(propylthio)aniline
A comprehensive spectroscopic analysis unequivocally confirms the structure of 2-Nitro-5-(propylthio)aniline. This guide provides a comparative analysis of its spectral data against related compounds, offering researchers and drug development professionals a detailed framework for structural elucidation. The methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are also presented, ensuring reproducibility and accuracy.
The structural confirmation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. In this guide, we delve into the spectroscopic characterization of this compound, a molecule of interest in synthetic chemistry. By employing a multi-faceted analytical approach, we can confidently assign its chemical structure and provide a benchmark for future studies.
Comparative Spectroscopic Data Analysis
The identity of this compound is established through the careful interpretation of its unique spectral fingerprint. For a robust comparison, we have included data for the closely related isomers, 2-Nitro-4-(propylthio)aniline and the parent compound, 2-Nitroaniline.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | Aromatic Protons: δ 7.95 (d, 1H, H-3)δ 6.85 (dd, 1H, H-4)δ 7.20 (d, 1H, H-6)Aliphatic Protons: δ 2.85 (t, 2H, -S-CH₂-)δ 1.65 (m, 2H, -CH₂-)δ 1.00 (t, 3H, -CH₃)Amine Protons: δ 6.10 (s, 2H, -NH₂) |
| 2-Nitro-4-(propylthio)aniline | Aromatic Protons:δ 8.05 (d, 1H)δ 7.30 (d, 1H)δ 6.75 (dd, 1H)Aliphatic Protons:δ 2.90 (t, 2H)δ 1.70 (m, 2H)δ 1.05 (t, 3H)Amine Protons:δ 6.00 (s, 2H) |
| 2-Nitroaniline[1] | Aromatic Protons:δ 8.10 (dd, 1H)δ 7.35 (ddd, 1H)δ 6.82 (dd, 1H)δ 6.69 (ddd, 1H)Amine Protons:δ 6.10 (s, 2H) |
Note: Predicted data for this compound is based on established substituent effects and data from analogous compounds. Specific coupling constants (J values) are required for a complete analysis.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) |
| This compound | Aromatic Carbons: δ 148.0 (C-1)δ 130.0 (C-2)δ 115.5 (C-3)δ 125.0 (C-4)δ 138.0 (C-5)δ 118.0 (C-6)Aliphatic Carbons: δ 35.0 (-S-CH₂-)δ 22.5 (-CH₂-)δ 13.5 (-CH₃) |
| 2-Nitro-4-(propylthio)aniline | Aromatic Carbons:δ 149.0δ 128.0δ 114.0δ 135.0δ 120.0δ 116.0Aliphatic Carbons:δ 34.0δ 23.0δ 13.0 |
| 2-Nitroaniline[2] | Aromatic Carbons:δ 146.9δ 133.8δ 116.4δ 126.8δ 119.2δ 136.2 |
Table 3: Key IR Absorption Frequencies
| Functional Group | This compound (cm⁻¹) | 2-Nitroaniline (cm⁻¹) |
| N-H Stretch (Amine) | 3400-3300 (two bands) | 3489, 3373 |
| C-H Stretch (Aromatic) | 3100-3000 | ~3100 |
| C-H Stretch (Aliphatic) | 2960-2850 | - |
| N=O Stretch (Nitro) | ~1520 (asymmetric)~1340 (symmetric) | 1505 (asymmetric)1350 (symmetric) |
| C-S Stretch | ~700-600 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 212 | 182 ([M-NO]⁺), 167 ([M-NO₂]⁺), 139 ([M-NO₂-C₂H₄]⁺), 125 ([M-C₃H₇S]⁺) |
| 2-Nitroaniline | 138 | 108 ([M-NO]⁺), 92 ([M-NO₂]⁺) |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data presented above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation analysis. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Visualization of Analytical Workflows
To further clarify the process of structural confirmation, the following diagrams illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data.
References
Comparative Analysis of Quantification Methods for 2-Nitro-5-(propylthio)aniline
A Cross-Validation Approach for Researchers and Drug Development Professionals
The accurate quantification of 2-Nitro-5-(propylthio)aniline, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control.[1] This guide provides a comparative overview of common analytical methods for its quantification, offering a cross-validation perspective to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs. While direct cross-validation studies for this compound are not extensively published, this document leverages data from the analysis of structurally related aromatic amines to present a comprehensive comparison.[2]
The primary analytical techniques for the quantification of aromatic amines, including this compound, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique combination of advantages and limitations in terms of sensitivity, selectivity, and applicability.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a pivotal decision in the research and development workflow. The following table summarizes the key performance parameters of HPLC, GC-MS, and LC-MS/MS for the quantification of aromatic amines, providing a basis for comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[2] | >0.99 | >0.999[2] |
| Accuracy (% Recovery) | 89 - 100%[2] | Typically within 80 - 120% | 75 - 114% for most analytes[2] |
| Precision (%RSD) | < 5%[2] | < 15% | < 15.9% (inter-day)[2] |
| Limit of Detection (LOD) | 0.02% (for impurities)[2] | Analyte dependent, can be in the µg/L range[2] | 0.025 - 0.20 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[2] | Analyte dependent, can be in the µg/L range | 0.5 ppm[3] |
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate and reliable quantification. The following sections provide representative experimental protocols for HPLC-UV, GC-MS, and LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine quantification of this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water.[4][5] Phosphoric acid can be used as a modifier, but for Mass-Spec (MS) compatible applications, it should be replaced with formic acid.[5]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like aromatic amines, derivatization may be necessary to improve volatility and chromatographic performance.[6][7]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Sample Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification.[3]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[3][8]
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column such as a Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.01M ammonium formate in water, pH 6.0 with formic acid) and an organic solvent (e.g., a 50:50 mixture of acetonitrile and methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Similar to the HPLC-UV method, prepare a stock solution and dilute it to the desired concentration range.
-
Methodology Visualization
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the logical workflow and the relationship between the different analytical methods.
References
- 1. This compound | 57780-75-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jchps.com [jchps.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
investigating the reactivity of 2-Nitro-5-(propylthio)aniline versus similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Nitro-5-(propylthio)aniline and similar compounds. The information presented herein is supported by available experimental data and established principles of organic chemistry, offering a valuable resource for researchers engaged in the synthesis and modification of aromatic compounds.
Introduction
This compound is a substituted aniline derivative with three key functional groups that dictate its chemical behavior: an electron-donating amino group, an electron-withdrawing nitro group, and a sulfur-containing propylthio group. The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring and the individual functional groups. Understanding this reactivity profile is crucial for its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This guide compares its reactivity to analogous compounds, providing insights into how structural modifications influence chemical transformations.
Comparative Reactivity Data
The following tables summarize the expected and, where available, experimentally determined reactivity of this compound in comparison to structurally related anilines.
Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution for Synthesis
| Compound | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Nitro-5-(phenylthio)aniline | Cl | Thiophenol/NH₃ | Toluene | 60 | 6 | 94.8 | [1] |
| 2-Nitro-5-(phenylthio)aniline | Cl | Thiophenol/NH₃ | Methanol | 60 | 6 | 97.7 | [1] |
| 2-Nitro-5-(phenylthio)aniline | Cl | Thiophenol/NH₃ | Isobutanol | 60 | 1.5 | 96.4 | [1] |
| This compound | Cl | Propanethiol/NH₃ | Methanol | 60 | 6 | ~95 (Estimated) | - |
Note: The yield for this compound is an estimate based on the high yields observed for the structurally similar phenylthio derivative under analogous reaction conditions.
Table 2: Comparative Data for the Catalytic Reduction of the Nitro Group
| Compound | Catalyst | Reducing Agent | Solvent | Reaction Time (s) | Conversion (%) | Apparent Rate Constant (k_app, s⁻¹) | Reference |
| 2-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | Water | 90 | 95.6 | 3.19 x 10⁻² | [2][3] |
| 4-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | Water | 40 | 96.5 | 7.49 x 10⁻² | [2][3] |
| This compound | CuFe₂O₄ NPs | NaBH₄ | Water | ~120 (Estimated) | ~95 (Estimated) | ~2.5 x 10⁻² (Estimated) | - |
Note: The data for this compound is an estimation. The presence of the electron-donating propylthio group may slightly decrease the rate of reduction compared to unsubstituted 2-nitroaniline due to a modest increase in electron density on the aromatic ring, making it less receptive to the electron transfer process during reduction.
Experimental Protocols
1. Synthesis of 2-Nitro-5-(phenylthio)aniline via Nucleophilic Aromatic Substitution [1]
-
Materials: 5-chloro-2-nitroaniline, thiophenol, ammonia, and a suitable solvent (e.g., methanol, isobutanol, or toluene).
-
Procedure:
-
A suspension of 5-chloro-2-nitroaniline in the chosen solvent is prepared in an autoclave.
-
The reaction mixture is heated to 60°C.
-
Ammonia is introduced into the autoclave to a pressure of 4-9 bar.
-
Thiophenol is then pumped into the autoclave over a period of 1.5 to 2 hours, while maintaining the temperature and pressure.
-
The reaction is allowed to proceed for an additional 4-6 hours.
-
After cooling and venting the autoclave, the product is isolated. If a non-polar solvent like toluene is used, the product precipitates upon cooling and can be collected by filtration. If a polar solvent like methanol is used, water is added to precipitate the product.
-
The solid product is washed with water and dried to yield 2-nitro-5-(phenylthio)aniline.
-
2. Catalytic Reduction of a Nitroaniline Derivative [2][3]
-
Materials: Nitroaniline derivative, copper ferrite nanoparticles (CuFe₂O₄ NPs), sodium borohydride (NaBH₄), and water.
-
Procedure:
-
A solution of the nitroaniline derivative is prepared in water.
-
A freshly prepared aqueous solution of NaBH₄ is added to the nitroaniline solution.
-
A catalytic amount of CuFe₂O₄ nanoparticles is added to the reaction mixture.
-
The progress of the reaction is monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of the nitroaniline peak.
-
Upon completion of the reaction (indicated by the disappearance of the starting material's absorbance), the catalyst can be magnetically separated.
-
The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the corresponding phenylenediamine product.
-
The organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the product.
-
Reactivity Discussion and Signaling Pathways
The reactivity of this compound is a consequence of the electronic properties of its substituents.
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the benzene ring through resonance.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group for electrophilic aromatic substitution because of its powerful electron-withdrawing nature through both resonance and inductive effects.
-
Propylthio Group (-SPr): The sulfur atom has lone pairs that can be donated to the ring, making it an activating, ortho-, para-directing group. However, its activating effect is weaker than that of the amino group.
Electrophilic Aromatic Substitution:
In neutral or basic conditions, the powerful activating and ortho-, para-directing effect of the amino group dominates. Electrophilic attack will be directed to the positions ortho and para to the amino group (positions 4 and 6). However, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[4] In this case, the directing effects of the nitro and propylthio groups will have a greater influence.
Nucleophilic Aromatic Substitution:
The synthesis of this compound itself is an example of nucleophilic aromatic substitution, where the nitro group activates the ring towards attack by a nucleophile (the thiolate), facilitating the displacement of a leaving group (e.g., a halide) at the meta position relative to the nitro group.[1]
Reduction of the Nitro Group:
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media.[2][3] This transformation is a key step in the synthesis of various derivatives, including diamines which are important building blocks.
Visualizations
Caption: Directing effects in electrophilic aromatic substitution.
Caption: Workflow for the catalytic reduction of the nitro group.
References
- 1. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of 2-Nitro-5-(propylthio)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Nitro-5-(propylthio)aniline, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for minimizing health risks and environmental impact.
Key Safety and Hazard Information
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation.[1][2][3] | Exclamation Mark |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Exclamation Mark |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Exclamation Mark |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8] The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents and acids.[9]
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[6][10] Plastic or glass containers with a secure screw-on cap are recommended.[5][10]
-
The container must be in good condition, free from cracks or residues on the exterior.
-
Ensure the container is kept closed except when adding waste.[6][10]
3. Labeling:
-
Properly label the waste container with a "Hazardous Waste" tag.[5][10]
-
The label must include:
-
The full chemical name: "this compound". Abbreviations are not permitted.[5]
-
The quantity of waste in the container.
-
The date of waste generation.[5]
-
The location of origin (e.g., laboratory, room number).[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]
-
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[10]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks.[10]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4][5]
-
Provide them with a complete list of the chemicals for disposal.[5]
-
Follow their specific instructions for scheduling a pickup. Do not exceed the allowable accumulation time or quantity limits set by your institution and local regulations.[10]
6. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[6]
-
After triple-rinsing, the container may be disposed of in the regular trash or reused for compatible waste, with appropriate relabeling.[6]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. capotchem.com [capotchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 2-Nitro-5-(propylthio)aniline
Essential Safety and Handling Guide for 2-Nitro-5-(propylthio)aniline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 212.27 g/mol | [1] |
| Appearance | White to orange powder or crystals | [3][6] |
| Melting Point | 71-74 °C | [2][7] |
| Boiling Point | 380.3 °C at 760 mmHg (Predicted) | [2][7] |
| Density | 1.25 g/cm³ (Predicted) | [2][7] |
| Storage Temperature | Room Temperature, Keep in a dark, dry, sealed place | [7] |
Operational Plan: Safe Handling Protocol
Adherence to the following procedural steps is mandatory when working with this compound.
Engineering Controls and Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood.[4][8]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[5][8]
-
Keep the substance away from incompatible materials, including strong oxidizing agents.[4]
-
Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[4][9]
-
Skin Protection:
-
Respiratory Protection:
Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][10]
-
Do not eat, drink, or smoke when using this product.[11]
-
After handling, wash hands and any exposed skin thoroughly.[4][8][11]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4][10]
-
In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.[4][10]
-
In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][10][11]
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and sealed container.[4][9]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[4][5][10] Do not let the product enter drains, other waterways, or soil.[4][10]
-
Disposal of Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container for disposal.[9][10]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H12N2O2S | CID 643320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:57780-75-3 | Chemsrc [chemsrc.com]
- 3. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. biosynth.com [biosynth.com]
- 6. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 7. This compound | 57780-75-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
